5-Oxorosuvastatin methyl ester
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNETUXUVEFLH-DOJUMQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102631 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-39-6 | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Oxorosuvastatin Methyl Ester: A Technical Overview for Researchers
An In-depth Guide to the Core Chemical Properties, Synthesis, and Analytical Characterization of a Key Rosuvastatin (B1679574) Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxorosuvastatin methyl ester is a crucial intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for the treatment of dyslipidemia.[1][2] As a statin, Rosuvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] The synthesis and purity of this compound are therefore of significant interest to pharmaceutical scientists and researchers involved in the development and manufacturing of Rosuvastatin. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthetic workflow, and the analytical characterization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. While specific quantitative data for properties such as melting and boiling points are not publicly available, they are typically detailed in the Certificate of Analysis (CoA) provided by suppliers.[1]
| Property | Value | Source(s) |
| CAS Number | 147118-39-6 | [1][4] |
| Molecular Formula | C23H28FN3O6S | [1][4] |
| Molecular Weight | 493.55 g/mol | [1][4] |
| Accurate Mass | 493.1683 | [5] |
| Appearance | Yellow Solid | |
| Solubility | Soluble in Methanol and DMSO | [4] |
| Storage Temperature | 2-8 °C | [4] |
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Standard analytical techniques employed for this purpose are listed below. The complete spectral data and chromatograms are typically provided in a comprehensive Certificate of Analysis (CoA) upon purchase of the compound from a chemical supplier.[1]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.
Experimental Protocols: A Generalized Synthetic Workflow
The synthesis of this compound is a key step in the overall synthesis of Rosuvastatin. While detailed, step-by-step proprietary protocols are not publicly available, a generalized workflow can be constructed based on the patent literature. The following diagram illustrates a representative synthetic pathway.[3][6][7][8][9]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 4. allmpus.com [allmpus.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google Patents [patents.google.com]
- 7. wjpmr.com [wjpmr.com]
- 8. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 9. EP1902036B1 - Process for the preparation of rosuvastatin and intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Oxorosuvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Oxorosuvastatin methyl ester, a key intermediate and impurity in the manufacturing of Rosuvastatin (B1679574). This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug manufacturing.
Introduction
This compound, chemically known as methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate, is a critical reference standard in the quality control of Rosuvastatin production. Its synthesis is of significant interest for impurity profiling and the development of robust analytical methods. The primary route to this compound involves the selective oxidation of the C5 hydroxyl group of the heptenoate side chain of Rosuvastatin methyl ester.
Synthetic Pathway
The synthesis of this compound originates from key intermediates in the Rosuvastatin synthesis pipeline. The final crucial step involves the oxidation of the secondary alcohol at the C5 position of the side chain to a ketone.
Diagram of the Synthetic Pathway
Caption: General overview of the synthesis of this compound from Rosuvastatin methyl ester.
Experimental Protocols
The following protocols are based on established synthetic transformations for the oxidation of secondary alcohols in complex molecules and information derived from related patent literature.
Protocol 1: Synthesis via Wittig Reaction and Deprotection
This method involves the synthesis of a protected precursor followed by deprotection and oxidation. A patent describes the synthesis of the target molecule from a silyl-protected precursor.[1]
Step 1: Synthesis of Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R)-3-hydroxy-5-oxo-(E)-6-heptenate
-
Reactants:
-
4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde
-
Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate
-
-
Procedure:
-
The pyrimidine (B1678525) carbaldehyde and the phosphorane side-chain are reacted via a Wittig reaction in a suitable solvent like acetonitrile.
-
The resulting silyl-protected intermediate is then deprotected using a fluoride (B91410) source, such as hydrogen fluoride in acetonitrile.[1]
-
The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
-
A related synthesis for the tert-butyl ester analogue provides more specific conditions that can be adapted.[2]
-
Deprotection of the Dioxane Acetal Precursor:
-
The protected precursor is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and dilute hydrochloric acid (0.6 mol/L).
-
The reaction is carried out at a temperature of 5-10°C for 3.5-4 hours.
-
After completion, the solvent is evaporated, and the product is purified by column chromatography.[2]
-
-
Oxidation to the 5-Oxo Compound:
-
The resulting diol is then selectively oxidized. While the patent for the methyl ester does not specify the oxidant, methods for the tert-butyl ester analogue can be applied. Common selective oxidizing agents for secondary alcohols in the presence of other sensitive functional groups include Dess-Martin periodinane or tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO).
-
Quantitative Data
The following table summarizes the yield and purity data for the synthesis of the tert-butyl ester analogue, which can be considered indicative for the methyl ester synthesis.
| Step | Reactant | Yield | Purity | Reference |
| Deprotection | (E)-({2-[4-(fluorophenyl)-6-sec.-propyl-2-[methyl(first sulfo group) is amino] pyrimidine-5-base] vinyl}(4R, 6S)-2, 2-dimethyl[1][3] dioxane-4-base) tert.-butyl acetate | 90-95% | 98-99% | [2] |
| Hydrolysis of tert-butyl ester to the corresponding acid | (+)-(3R)-7-[4-(4-fluorophenyl)-6-sec.-propyl-2-(N-methyl-N-methanesulfonamido) pyrimidine-5-yl]-3-hydroxyl-5-oxo-(6E)-heptenoic acid tert-butyl ester | 90% | 98% | [2] |
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a multi-step process that leverages key intermediates from the synthesis of Rosuvastatin. The critical transformation is the selective oxidation of the C5-hydroxyl group of the side chain. The provided protocols and data, based on analogous syntheses, offer a solid foundation for researchers to produce this important reference compound for analytical and quality control purposes in the pharmaceutical industry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.
References
The Role of 5-Oxorosuvastatin Methyl Ester in Drug Metabolism: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the role of 5-Oxorosuvastatin methyl ester in the metabolic fate of rosuvastatin (B1679574), a widely prescribed HMG-CoA reductase inhibitor. Contrary to what its name might imply, extensive review of scientific literature and metabolic studies indicates that This compound is not a metabolite of rosuvastatin . Instead, it is recognized as a synthetic intermediate or a related impurity in the manufacturing process of rosuvastatin. This document will first clarify the identity of this compound and then provide an in-depth overview of the established metabolic pathways of rosuvastatin, supported by quantitative data, experimental protocols, and pathway visualizations.
Clarification of this compound's Identity
This compound, with the chemical formula C23H28FN3O6S, is a compound structurally related to rosuvastatin.[1] However, studies on the metabolism of rosuvastatin in humans and various in vitro systems have not identified it as a product of biotransformation.[2][3][4][5] It is commercially available as a reference standard for impurity analysis in rosuvastatin drug products and is mentioned in patents as an intermediate in certain synthetic routes to rosuvastatin methyl ester.[1][6] Therefore, its presence in a drug substance is a matter of manufacturing quality control rather than a consequence of drug metabolism.
The Established Metabolic Profile of Rosuvastatin
Rosuvastatin undergoes limited metabolism in humans, with approximately 90% of an administered dose being excreted unchanged, primarily in the feces.[4][5][7][8] Only about 10% of a dose is recovered as metabolites.[2][3][4] The primary metabolic pathways involve N-desmethylation and lactonization.
Primary Metabolites of Rosuvastatin
The two major metabolites of rosuvastatin that have been consistently identified are:
-
N-desmethyl rosuvastatin: This metabolite is formed through the action of cytochrome P450 enzymes, principally CYP2C9 and to a lesser extent, CYP2C19.[2][3][7] In vitro studies have shown that N-desmethyl rosuvastatin has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin.[4]
-
Rosuvastatin-5S-lactone: This is a cyclic ester form of rosuvastatin. The formation of lactone metabolites is a common pathway for statins.[2][3]
Quantitative Data on Rosuvastatin Metabolism
The following table summarizes key quantitative parameters related to the pharmacokinetics and metabolism of rosuvastatin.
| Parameter | Value | Reference |
| Extent of Metabolism | ~10% of an administered dose | [2][3][4] |
| Primary Excretion Route | Feces (~90% as unchanged drug and metabolites) | [4][5] |
| Major Metabolites | N-desmethyl rosuvastatin, Rosuvastatin-5S-lactone | [2][3][5] |
| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9) | [3][7] |
| Pharmacological Activity of N-desmethyl rosuvastatin | 1/6 to 1/2 the activity of rosuvastatin | [4] |
Experimental Protocols for Studying Rosuvastatin Metabolism
The identification and quantification of rosuvastatin and its metabolites are primarily achieved through chromatographic methods coupled with mass spectrometry.
Sample Preparation and Extraction
A common procedure for extracting rosuvastatin and its metabolites from human plasma involves protein precipitation or solid-phase extraction (SPE).
-
Protein Precipitation: Plasma samples (e.g., 50 µL) are often buffered and then treated with a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant containing the analytes is collected for analysis.[9]
-
Solid-Phase Extraction (SPE): Automated SPE can be employed for higher throughput and cleaner extracts. This method provides robust and reproducible quantification of rosuvastatin in human plasma.[10]
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of rosuvastatin, N-desmethyl rosuvastatin, and rosuvastatin-5S-lactone.
-
Chromatographic Column: A reversed-phase column, such as a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm), is suitable for separating the analytes.[9]
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile) is typically used.[9]
-
Detection: Mass spectrometry detection is carried out in the positive electrospray ionization mode.[9]
Visualizing Rosuvastatin Metabolism and Experimental Workflow
Metabolic Pathway of Rosuvastatin
The following diagram illustrates the primary metabolic transformations of rosuvastatin.
Caption: Metabolic conversion of rosuvastatin.
Experimental Workflow for Metabolite Analysis
This diagram outlines the typical workflow for the analysis of rosuvastatin and its metabolites in plasma samples.
Caption: Workflow for rosuvastatin metabolite analysis.
Conclusion
References
- 1. allmpus.com [allmpus.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 5. Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 7. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of 5-Oxorosuvastatin Methyl Ester: An In-depth Technical Guide
Disclaimer: Publicly available toxicological data for 5-Oxorosuvastatin methyl ester is not available. This compound is an intermediate and impurity in the synthesis of Rosuvastatin. This guide provides a comprehensive toxicological profile of the parent compound, Rosuvastatin, as a surrogate to infer potential toxicological characteristics. The methodologies presented are based on standardized OECD guidelines for toxicological testing of pharmaceuticals.
Executive Summary
This technical guide provides a detailed overview of the toxicological profile of Rosuvastatin, the parent compound of this compound. Due to the absence of specific toxicological studies on this compound, this document leverages the extensive data available for Rosuvastatin to provide a robust understanding of its potential toxicological liabilities. The guide covers key areas of toxicology, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Detailed experimental protocols for standard toxicological assays are provided, along with visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding.
Introduction to Rosuvastatin
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, Rosuvastatin effectively reduces cholesterol production in the liver, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol. It is widely prescribed for the treatment of dyslipidemia and the prevention of cardiovascular diseases. This compound is recognized as an intermediate and potential impurity in the manufacturing process of Rosuvastatin.
Non-Clinical Toxicological Profile of Rosuvastatin
The toxicological profile of Rosuvastatin has been extensively evaluated in various animal models. The primary target organs for toxicity are the liver and skeletal muscle, which are consistent with the pharmacological action of statins.
Acute, Sub-chronic, and Chronic Toxicity
Studies in rodents have established the general toxicity profile of Rosuvastatin.
| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| 14-Day Dose Range-Finding | Rat | Target organs identified as liver, stomach, and skeletal muscle. Liver toxicities included elevated liver enzymes (ALT, AST, ALP), microvesiculation, and single-cell necrosis. Skeletal muscle toxicities included elevations in creatine (B1669601) kinase (CK) and minimal skeletal muscle necrosis.[1] | Not explicitly stated in the provided reference. |
| 30-Day Bridging Toxicology | Rat | Similar toxicity profile to the 14-day study, with the liver, stomach, and skeletal muscle being the primary target organs.[1] | Not explicitly stated in the provided reference. |
| 90-Day Oral Toxicity | Rodents | Provides detailed information on target organs, the possibility of accumulation, and helps estimate a no-observed-adverse-effect level for chronic studies.[2][3] | Not explicitly stated in the provided reference. |
| 4-Week Repeated Dose | Wistar Rats | Liver identified as the target organ for toxicity at doses ≥40 mg/kg, with findings including bile ductular proliferation, single-cell necrosis, and hepatocellular vacuolation.[4] | < 40 mg/kg |
Genotoxicity
Rosuvastatin has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic mutations or chromosomal damage.
| Assay Type | System | Metabolic Activation | Result |
| Ames Test | S. typhimurium & E. coli | With and Without | Negative[1] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and Without | Negative[1] |
| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without | Negative[1] |
| In vivo Micronucleus Test | Mouse | N/A | Negative[1] |
However, some in vitro studies using human peripheral blood lymphocytes have suggested that Rosuvastatin may have cytotoxic and clastogenic/aneugenic potential at certain concentrations.[5][6][7]
Carcinogenicity
Long-term carcinogenicity studies have been conducted in rodents to evaluate the tumorigenic potential of Rosuvastatin.
| Species | Duration | Key Findings |
| Rat | 104 weeks | Increased incidence of uterine stromal polyps in females at 80 mg/kg/day.[1] |
| Mouse | 107 weeks | Increased incidence of hepatocellular adenoma/carcinoma at 200 mg/kg/day.[1][8] |
The relevance of these findings to human risk is considered in the context of the high doses administered and the metabolic differences between rodents and humans.
Reproductive and Developmental Toxicity
The effects of Rosuvastatin on fertility, and embryonic, and fetal development have been investigated.
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No adverse effect on fertility was observed at 50 mg/kg/day.[1] |
| Embryo-Fetal Development | Rat & Rabbit | No teratogenic effects were observed at doses up to 25 mg/kg/day in rats and 3 mg/kg/day in rabbits. Decreased fetal viability and maternal mortality were observed at higher doses in rabbits.[1] |
| Prenatal and Postnatal Development | Rat | Decreased pup survival occurred at 50 mg/kg/day.[1] |
Recent studies in mice have suggested that prolonged exposure to Rosuvastatin from pre-puberty to adulthood may impair sperm quality and lead to paternally mediated developmental toxicity.[2]
Signaling Pathways and Experimental Workflows
HMG-CoA Reductase Signaling Pathway
Rosuvastatin's primary mechanism of action is the inhibition of the HMG-CoA reductase enzyme in the cholesterol biosynthesis pathway.
Experimental Workflow: In Vivo Micronucleus Test
The in vivo micronucleus test is a crucial assay for assessing the genotoxic potential of a substance.
Detailed Experimental Protocols
The following are summarized protocols for key toxicological studies based on OECD guidelines.
Ames Test (Bacterial Reverse Mutation Test)
-
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.[9][10][11][12]
-
Methodology:
-
Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and either mixed with an overlay agar (B569324) and plated (plate incorporation method) or incubated together before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
-
Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[13][14][15][16][17]
-
Methodology:
-
Animals: Typically, young adult mice or rats are used.
-
Dose Selection: A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD). The main study uses at least three dose levels, a vehicle control, and a positive control.
-
Administration: The test substance is administered, usually once or twice, by a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.
-
Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).
-
Analysis: At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
-
Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
-
Principle: This assay detects structural chromosome aberrations in cultured mammalian cells.[18][19][20][21][22]
-
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells are used.
-
Treatment: Cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
Harvest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Slides are stained, and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Evaluation: A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.
-
Conclusion
While a specific toxicological profile for this compound is not publicly available, the extensive data on its parent compound, Rosuvastatin, provides a strong basis for understanding its potential toxicological characteristics. The primary target organs for Rosuvastatin toxicity are the liver and skeletal muscle. Standard genotoxicity assays for Rosuvastatin are generally negative, although some in vitro studies suggest a potential for chromosomal damage at high concentrations. Long-term studies in rodents have shown some evidence of tumorigenicity at high doses. The provided experimental protocols, based on international guidelines, offer a framework for the toxicological evaluation of new chemical entities. This guide serves as a valuable resource for professionals in drug development and research, enabling informed decision-making in the safety assessment of Rosuvastatin-related compounds.
References
- 1. oecd.org [oecd.org]
- 2. ask-force.org [ask-force.org]
- 3. oecd.org [oecd.org]
- 4. fao.org [fao.org]
- 5. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. inotiv.com [inotiv.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. In vitro chromosome aberration assay using human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation study of the in vitro micronucleus test in a Chinese hamster lung cell line (CHL/IU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Chromosome Aberration Test of HMC05 on Cultured Chinese Hamster Lung Cells -The Korea Journal of Herbology | Korea Science [koreascience.kr]
Spectroscopic and Synthetic Profile of 5-Oxorosuvastatin Methyl Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Oxorosuvastatin methyl ester, with the chemical formula C23H28FN3O6S and a molecular weight of 493.55 g/mol , is a molecule of significant interest in pharmaceutical research and development, particularly as it relates to the synthesis and analysis of rosuvastatin (B1679574) and its associated impurities.[1][2] This technical guide provides a comprehensive overview of the available spectroscopic data, outlines plausible experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding its structure and analytical workflow.
Molecular and Spectroscopic Data
While specific, experimentally determined spectroscopic data for this compound is not publicly available in the reviewed literature, this section presents the expected ranges and characteristics based on the known chemical structure. This information is critical for researchers involved in the identification and quantification of this compound. Commercial suppliers of the reference standard confirm that a detailed Certificate of Analysis (CoA) containing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is typically provided upon purchase.[1][2][3]
Table 1: General Molecular Information
| Parameter | Value |
| IUPAC Name | methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate |
| CAS Number | 147118-39-6 |
| Molecular Formula | C23H28FN3O6S |
| Molecular Weight | 493.55 g/mol |
Table 2: Predicted ¹H NMR Spectroscopic Data
| Functional Group | Expected Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 |
| Vinylic-H | 6.0 - 7.0 |
| O-CH3 (Ester) | ~3.7 |
| N-CH3 | ~3.3 |
| S-CH3 | ~2.8 |
| CH (Isopropyl) | 3.0 - 3.5 (septet) |
| CH3 (Isopropyl) | ~1.2 (doublet) |
| CH-OH | 4.0 - 4.5 |
| CH2-C=O | 2.5 - 2.8 |
| CH2-CH(OH) | 2.2 - 2.6 |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Functional Group | Expected Chemical Shift (ppm) |
| C=O (Ester) | 170 - 175 |
| C=O (Ketone) | 195 - 205 |
| Aromatic/Vinylic C | 110 - 165 |
| C-O (Ester) | 50 - 55 |
| C-OH | 65 - 75 |
| C-N | 40 - 60 |
| C-S | 30 - 40 |
| Alkyl C | 15 - 40 |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Expected m/z |
| [M+H]⁺ | ~494.17 |
| [M+Na]⁺ | ~516.15 |
Table 5: Predicted Infrared (IR) Absorption Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 |
| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1170 |
| C-O Stretch | 1000 - 1300 |
Experimental Protocols
General Synthesis of Methyl Esters
A common method for the synthesis of methyl esters from carboxylic acids involves reaction with methanol (B129727) in the presence of an acid catalyst.
Materials:
-
5-Oxorosuvastatin
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 5-Oxorosuvastatin in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Protocol
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., ESI-MS)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the mass-to-charge ratio of the molecular ion.
-
Infrared Spectroscopy: Obtain the IR spectrum of the neat solid or a thin film of the compound using an FTIR spectrometer to identify characteristic functional group absorptions.
Visualizations
To further elucidate the structure and analytical workflow for this compound, the following diagrams are provided.
References
An In-Depth Technical Guide to 5-Oxorosuvastatin Methyl Ester Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-Oxorosuvastatin methyl ester reference standard, a critical component in the pharmaceutical quality control and analytical development landscape for Rosuvastatin. This document details its chemical properties, analytical methodologies for its characterization, and its relevance within the metabolic and signaling pathways of its parent drug, Rosuvastatin.
Chemical and Physical Data
This compound is a key impurity and metabolite of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor. As a reference standard, its precise characterization is paramount for the accurate quantification and quality assessment of Rosuvastatin drug substances and products.
| Property | Value |
| Chemical Name | (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester |
| CAS Number | 147118-39-6[1][2] |
| Molecular Formula | C23H28FN3O6S[1][2] |
| Molecular Weight | 493.55 g/mol [1][2] |
| Appearance | Typically a white to off-white or yellow solid[3] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile (B52724), and dimethyl sulfoxide. |
| Storage | 2-8°C in a refrigerator[3] |
Experimental Protocols
The accurate characterization of the this compound reference standard is crucial for its intended use. The following sections provide detailed, representative methodologies for its analysis. These protocols are based on established methods for Rosuvastatin and its related compounds and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the determination of the purity of the this compound reference standard and for the quantification of it as an impurity in Rosuvastatin samples.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate (B84403) adjusted to pH 4.0 with phosphoric acid) and an organic phase (e.g., acetonitrile and/or methanol). A typical starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.[4][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm[4] |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample containing Rosuvastatin to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the this compound reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to confirm the assigned structure. The presence of characteristic signals for the methyl ester, the fluorophenyl group, the isopropyl group, and the heptenoic acid chain will confirm the identity of the compound.
Mass Spectrometry (MS) for Molecular Weight Verification
LC-MS or GC-MS can be used to confirm the molecular weight of this compound and to provide fragmentation data for further structural confirmation.
Instrumentation:
-
Liquid or Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight).
LC-MS Protocol:
-
Utilize an HPLC method similar to the one described in section 2.1.
-
Introduce the column eluent into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Data Acquisition: Scan for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The expected m/z for the protonated molecule is approximately 494.17.
-
Perform fragmentation analysis (MS/MS) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.
Signaling and Metabolic Pathways
While this compound is primarily an impurity, understanding the biological context of its parent drug, Rosuvastatin, is essential for drug development professionals.
HMG-CoA Reductase Signaling Pathway
Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway (also known as the mevalonate (B85504) pathway). This inhibition leads to a reduction in intracellular cholesterol levels.
Figure 1: HMG-CoA Reductase Inhibition by Rosuvastatin.
Rosuvastatin Metabolic Pathway
Rosuvastatin undergoes limited metabolism in humans, primarily mediated by cytochrome P450 2C9 (CYP2C9). The major metabolite is N-desmethyl Rosuvastatin. 5-Oxorosuvastatin can be formed as a minor metabolite or a degradation product.
Figure 2: Simplified Metabolic Pathway of Rosuvastatin.
Synthesis and Formation
This compound can be formed as an impurity during the synthesis of Rosuvastatin or as a degradation product. Its synthesis as a reference standard involves a multi-step chemical process. A generalized workflow for its preparation from key intermediates is outlined below.
Figure 3: Generalized Synthesis Workflow.
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry, ensuring the quality, safety, and efficacy of Rosuvastatin products. A thorough understanding of its chemical properties, coupled with robust analytical methods for its characterization and a clear picture of its role in the broader context of Rosuvastatin's pharmacology, is essential for researchers, scientists, and drug development professionals. This guide provides a foundational resource to support these critical activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions [aabu.edu.jo]
- 4. HPLC Method with Correction Factor for Determination of Related Substances in Compound Ezetimibe and Rosuvastatin Calcium Tablets [journal11.magtechjournal.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Methodological & Application
Application Note and Protocol for the Analytical Determination of 5-Oxorosuvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxorosuvastatin methyl ester is a known impurity and potential degradation product of Rosuvastatin, a widely prescribed medication for the management of dyslipidemia. The rigorous monitoring and control of impurities in active pharmaceutical ingredients (APIs) and formulated drug products are critical for ensuring their safety and efficacy. This document provides detailed analytical methods and protocols for the sensitive and specific detection and quantification of this compound. The methodologies described herein are based on Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS), which are standard techniques in pharmaceutical analysis.
Physicochemical Properties of this compound: [1][2][3][4]
| Property | Value |
| CAS Number | 147118-39-6 |
| Molecular Formula | C23H28FN3O6S |
| Molecular Weight | 493.55 g/mol |
| IUPAC Name | (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester |
Principle of Analytical Methods
The primary analytical approach involves the separation of this compound from Rosuvastatin and other related impurities using reversed-phase UPLC. Quantification can be achieved through two principal detection methods:
-
UPLC-UV: This method relies on the ultraviolet absorbance of the analyte. Given the structural similarity to Rosuvastatin, a detection wavelength in the range of 240-250 nm is appropriate for sensitive detection.[5][6][7]
-
LC-MS/MS: For higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice. This technique utilizes the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions for unequivocal identification and quantification.[8][9]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
UPLC system with a binary or quaternary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
This compound reference standard
-
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation (for Drug Substance): Accurately weigh about 25 mg of the Rosuvastatin drug substance, dissolve in and dilute to 25 mL with the mobile phase.
-
Sample Preparation (for Dosage Forms): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 25 mg of Rosuvastatin into a 25 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.22 µm syringe filter prior to analysis.
UPLC-UV Method
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[5][6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
-
Detection Wavelength: 245 nm.
-
LC-MS/MS Method
-
Chromatographic Conditions: (Same as UPLC-UV method)
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9][11]
-
Capillary Voltage: 3.5 kV.[10]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[10]
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 494.2 [To be determined experimentally] 30 [To be determined experimentally] | Rosuvastatin (for reference) | 482.2 | 258.2 | 35 | 20 |
-
Data Presentation
Quantitative Data Summary (Hypothetical Values)
| Parameter | UPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical techniques for this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | CAS Number 147118-39-6 [klivon.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. tsijournals.com [tsijournals.com]
Application Note: HPLC Method for the Analysis of 5-Oxorosuvastatin Methyl Ester
AN-HPLC-001
Abstract
This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Oxorosuvastatin methyl ester, a potential impurity and degradation product of Rosuvastatin. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and robust analytical tool for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Rosuvastatin.
Introduction
Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. During its synthesis and storage, various related substances and degradation products can be formed, which may affect the drug's efficacy and safety. This compound is a potential process-related impurity or degradation product. Therefore, a reliable analytical method is crucial for its detection and quantification to ensure the quality and purity of Rosuvastatin drug substances and products. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental
-
This compound reference standard
-
Rosuvastatin Calcium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Parameters
Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Rosuvastatin Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the linear range of the method.
-
Rosuvastatin Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Rosuvastatin, and dissolve it in the mobile phase. Sonicate for 15 minutes and filter the solution through a 0.45 µm syringe filter before injection.[1]
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.
Data Presentation and Analysis
The concentration of this compound in the sample can be calculated using the calibration curve generated from the peak areas of the standard solutions.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
Table 2: Example Calibration Data
Visualization
Caption: Experimental workflow for HPLC analysis.
References
Application Note: Quantitative Analysis of 5-Oxoruvastatin Methyl Ester in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase. During its synthesis and degradation, various related substances can be formed. One such process-related impurity is 5-Oxoruvastatin (also referred to as 5-keto acid). The analysis of such impurities is crucial for ensuring the quality and safety of the final drug product. This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Oxoruvastatin methyl ester in human plasma. The derivatization to the methyl ester can improve chromatographic properties and mass spectrometric sensitivity.
This proposed method is based on established analytical techniques for rosuvastatin and its metabolites and provides a framework for the development and validation of a robust analytical procedure.
Experimental Protocols
Sample Preparation
This protocol involves the extraction of the analyte from a biological matrix and its derivatization to the methyl ester.
Materials:
-
Human plasma
-
5-Oxoruvastatin reference standard
-
Rosuvastatin-d6 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
2M HCl in Methanol
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Rosuvastatin-d6, 1 µg/mL in methanol). For the preparation of calibration curve and quality control (QC) samples, add 10 µL of the respective 5-Oxoruvastatin standard solutions.
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Methyl Esterification):
-
To the dried residue, add 100 µL of 2M HCl in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 70 | 30 |
| 8.0 | 70 | 30 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Data Presentation
Table 2: Proposed MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| 5-Oxoruvastatin Methyl Ester | 494.2 | 272.1 | 150 | 35 | ~ 4.5 |
| 494.2 | 258.1 | 150 | 40 | ~ 4.5 | |
| Rosuvastatin-d6 (IS) | 488.2 | 264.1 | 150 | 38 | ~ 4.8 |
Note: The molecular weight of 5-Oxoruvastatin is 479.5 g/mol . After methylation (addition of CH2), the molecular weight of the methyl ester is 493.5 g/mol . The protonated molecule [M+H]+ is therefore expected at m/z 494.2. The product ions are predicted based on the known fragmentation of rosuvastatin, which commonly involves cleavage of the heptenoic acid side chain.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of 5-Oxoruvastatin methyl ester.
Caption: Proposed fragmentation pathway for 5-Oxoruvastatin methyl ester.
References
Application Notes and Protocols for the Quantification of 5-Oxorosuvastatin Methyl Ester in Rosuvastatin API
Introduction
Rosuvastatin is a synthetic lipid-lowering agent and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. The presence of impurities in the active pharmaceutical ingredient (API) can impact the safety and efficacy of the final drug product. One such process-related impurity is 5-Oxorosuvastatin, which can also exist as its methyl ester. Rigorous analytical monitoring of this impurity is crucial to ensure the quality and purity of Rosuvastatin API. This document provides detailed application notes and protocols for the quantification of 5-Oxorosuvastatin methyl ester using a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.
Analytical Principle
The quantification of this compound in Rosuvastatin API is achieved using a stability-indicating reversed-phase UPLC method with UV detection. The method is capable of separating 5-Oxorosuvastatin from Rosuvastatin and other related impurities, allowing for accurate quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the validation of the analytical method for the quantification of 5-Oxo Rosuvastatin. While the primary focus of this document is the methyl ester, the validation data for the closely related 5-Oxo Rosuvastatin acid is presented here as a reliable surrogate due to their structural similarity and expected comparable chromatographic behavior.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor (for Rosuvastatin) | Not more than 2.0 | 1.1 |
| Theoretical Plates (for Rosuvastatin) | Not less than 2000 | > 5000 |
| % RSD of Peak Area (n=6) | Not more than 2.0% | < 1.0% |
Table 2: Method Validation Data for 5-Oxo Rosuvastatin
| Validation Parameter | Result |
| Linearity | |
| Range | LOQ to 150% of specification level |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.075 µg/mL[1] |
| Accuracy (% Recovery) | |
| 50% of specification level | 98.5% |
| 100% of specification level | 101.2% |
| 150% of specification level | 99.8% |
| Precision (% RSD) | |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% |
Experimental Protocols
1. Reagents and Materials
-
Rosuvastatin Calcium Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Waters Acquity UPLC or equivalent |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 8.0 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 5 µL |
| Run Time | 10.0 min |
3. Preparation of Solutions
-
Diluent: Methanol
-
Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve about 25 mg of Rosuvastatin Calcium Reference Standard in a 25 mL volumetric flask with diluent.
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve about 5 mg of this compound Reference Standard in a 50 mL volumetric flask with diluent.
-
Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration of about 0.1 mg/mL of Rosuvastatin.
-
Spiked Sample Solution (for Accuracy): Accurately weigh about 25 mg of Rosuvastatin API into a 25 mL volumetric flask. Spike with appropriate volumes of the Impurity Stock Solution to achieve concentrations corresponding to 50%, 100%, and 150% of the specification limit for this compound. Dissolve and dilute to volume with diluent.
-
Sample Solution (Rosuvastatin API): Accurately weigh and dissolve about 25 mg of Rosuvastatin API in a 25 mL volumetric flask with diluent.
4. Analysis Procedure
-
Equilibrate the UPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in six replicates to check for system suitability.
-
Inject the Standard Solution, Spiked Sample Solutions, and Sample Solution.
-
Record the chromatograms and integrate the peak areas.
5. Calculation
Calculate the amount of this compound in the Rosuvastatin API sample using the following formula:
% Impurity = (Area_Impurity_Sample / Area_Impurity_Standard) * (Concentration_Standard / Concentration_Sample) * 100
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Relationship between API, impurity, and analytical method.
References
Application Note & Protocol: Isolation of 5-Oxorosuvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of 5-Oxorosuvastatin methyl ester, a known impurity and synthetic intermediate of Rosuvastatin. The protocol is designed for researchers in pharmaceutical development and quality control who require a pure reference standard for analytical method development, validation, and impurity profiling. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC) for efficient separation and purification. This application note also includes a summary of analytical data for the isolated compound and a graphical representation of the experimental workflow.
Introduction
Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used to treat dyslipidemia.[1][2] During its synthesis and storage, various related substances or impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[2] this compound, with the chemical name (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester, is a significant process-related impurity and a potential degradation product of Rosuvastatin.[3][4] Accurate analytical standards of this impurity are crucial for the development and validation of stability-indicating analytical methods.[5][6] This protocol outlines a robust method for the isolation and purification of this compound from a complex mixture, such as a stressed sample of Rosuvastatin or a crude synthetic reaction mixture.
Experimental Workflow
Figure 1. Experimental workflow for the isolation of this compound.
Materials and Reagents
-
Crude mixture containing this compound
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.45 µm)
Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative C18 reverse-phase HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Rotary evaporator
-
High-vacuum pump
-
Analytical HPLC or UPLC system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol
1. Sample Preparation
1.1. Weigh an appropriate amount of the crude mixture containing this compound.
1.2. Dissolve the sample in a minimal amount of a suitable solvent, such as a mixture of methanol and water, to ensure complete dissolution.
1.3. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. Preparative HPLC Purification
2.1. Chromatographic Conditions:
- Column: C18 reverse-phase column (preparative scale)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: Methanol
- Elution: Isocratic or gradient elution can be employed. A typical starting point is an isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[5][6] The gradient can be optimized to achieve better separation based on the impurity profile of the crude mixture.
- Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-25 mL/min for a 21.2 mm ID column).
- Detection: UV at 240 nm.[5]
- Injection Volume: The injection volume will depend on the concentration of the sample solution and the capacity of the preparative column.
2.2. Fraction Collection:
- Inject the prepared sample onto the preparative HPLC system.
- Monitor the chromatogram and collect the fractions corresponding to the retention time of this compound. The retention time will need to be predetermined using an analytical scale separation or by analyzing a reference standard if available.
3. Isolation of the Purified Compound
3.1. Pool the collected fractions containing the pure this compound.
3.2. Remove the organic solvent (methanol) from the pooled fractions using a rotary evaporator at a controlled temperature (e.g., 40°C).
3.3. The remaining aqueous solution can be further processed, for instance, by lyophilization or liquid-liquid extraction, to isolate the compound.
3.4. Dry the isolated solid under high vacuum to remove any residual solvents.
4. Purity and Identity Confirmation
4.1. Purity Assessment:
- Dissolve a small amount of the isolated compound in a suitable solvent.
- Analyze the sample using an analytical HPLC or UPLC system with a C18 column.[5][6]
- The purity can be determined by calculating the peak area percentage.
4.2. Identity Confirmation:
- The identity of the isolated compound should be confirmed using spectroscopic techniques.
- Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected molecular weight for this compound (C₂₃H₂₈FN₃O₆S) is 493.55 g/mol .[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy should be performed to confirm the chemical structure.
Data Presentation
Table 1: Analytical Data for Isolated this compound
| Parameter | Value | Method |
| Chemical Formula | C₂₃H₂₈FN₃O₆S | - |
| Molecular Weight | 493.55 g/mol | Mass Spectrometry |
| CAS Number | 147118-39-6 | - |
| Purity (by HPLC) | >98% | Analytical HPLC |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Solubility | Soluble in Methanol, DMSO | Experimental |
Table 2: Example Preparative HPLC Parameters
| Parameter | Specification |
| Instrument | Preparative HPLC with UV Detector |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Methanol : 0.1% TFA in Water |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | Ambient |
| Injection Volume | 5 mL (concentration dependent) |
Signaling Pathways and Logical Relationships
The isolation of a specific impurity is a critical step in the overall process of drug development and quality control. The availability of a pure impurity standard enables several key activities.
Figure 2. Role of impurity isolation in drug development.
Conclusion
This protocol provides a comprehensive guide for the isolation and purification of this compound. The use of preparative HPLC is an effective technique for obtaining this impurity in high purity. The availability of a well-characterized reference standard is essential for ensuring the quality and safety of Rosuvastatin drug products by enabling accurate monitoring and control of this impurity. Researchers are advised to optimize the described HPLC conditions based on the specific composition of their crude sample mixture to achieve the best separation efficiency.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Blog Details [chemicea.com]
- 3. allmpus.com [allmpus.com]
- 4. veeprho.com [veeprho.com]
- 5. scielo.br [scielo.br]
- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of 5-Oxorosuvastatin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on 5-Oxorosuvastatin methyl ester, a known impurity and derivative of Rosuvastatin. Understanding the degradation pathways of this molecule is crucial for the development of stable pharmaceutical formulations and robust analytical methods.
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[1] This helps in identifying potential degradants, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1] The typical stress factors include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1]
Experimental Protocols
The following protocols are designed to induce degradation of this compound to a level of 5-20%, which is generally considered appropriate for the validation of chromatographic assays.[1] It is recommended to perform a preliminary study to determine the optimal stress conditions to achieve the target degradation.
Acidic Hydrolysis
Objective: To investigate the degradation of this compound in acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Volumetric flasks
-
Water bath or incubator
Protocol:
-
Accurately weigh and dissolve a known amount of this compound in a minimal amount of methanol or acetonitrile.
-
Dilute the solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL in a volumetric flask.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.
-
Analyze the samples using a suitable stability-indicating HPLC method.
Basic Hydrolysis
Objective: To assess the stability of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Water bath or incubator
Protocol:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH, using a minimal amount of organic solvent for initial dissolution if necessary.
-
Keep the solution at room temperature (25°C).
-
Sample at initial, 2, 4, 8, and 12-hour time points.
-
Neutralize the collected samples with an equivalent amount of 0.1 M HCl.
-
If the degradation is too rapid, consider using milder conditions (e.g., lower temperature or lower concentration of NaOH). If degradation is slow, the temperature can be increased to 40-60°C.
-
Prepare the samples for HPLC analysis by diluting with the mobile phase.
Oxidative Degradation
Objective: To determine the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% and 30% solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks
-
Water bath or incubator
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a mixture of methanol or acetonitrile and 3% H₂O₂.
-
Maintain the solution at room temperature and protect it from light.
-
Collect samples at various time points (e.g., 2, 6, 12, and 24 hours).
-
If the extent of degradation is insufficient, the study can be repeated using 30% H₂O₂ or by gently heating the solution to 40°C.
-
Quench the reaction by dilution with the mobile phase before analysis.
-
Analyze the samples by HPLC.
Thermal Degradation
Objective: To evaluate the effect of high temperature on the solid-state stability of this compound.
Materials:
-
This compound (solid)
-
Hot air oven
-
Glass vials
Protocol:
-
Place a known amount of solid this compound in a clean, dry glass vial, spreading it as a thin layer.
-
Heat the sample in a hot air oven at 80°C for 24 hours.
-
A control sample should be stored at room temperature.
-
If no significant degradation is observed, the temperature can be increased, but it should generally remain below the compound's melting point.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed and control samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
Photolytic Degradation
Objective: To assess the photostability of this compound.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)
-
Quartz cuvettes or other suitable transparent containers
-
Amber-colored vials (for dark control)
Protocol:
-
For the solid-state study, spread a thin layer of the compound in a suitable container.
-
For the solution-state study, prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile) and place it in a quartz cuvette.
-
Expose the samples to light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Simultaneously, run a dark control sample wrapped in aluminum foil or in an amber vial to exclude light.
-
At the end of the exposure period, prepare the solid and solution samples, along with their respective dark controls, for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed for statins and their related compounds.
Example HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 88.5 | 11.5 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | 85.2 | 14.8 | 3 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25°C | 92.1 | 7.9 | 1 |
| Thermal Degradation | Solid State | 24 hours | 80°C | 95.8 | 4.2 | 1 |
| Photolytic Degradation | Solid State | ICH Q1B | 25°C | 97.3 | 2.7 | 1 |
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
Caption: Postulated degradation pathways for this compound.
References
Application Notes and Protocols for 5-Oxorosuvastatin Methyl Ester in ANDA Filing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Oxorosuvastatin methyl ester, a critical impurity in the synthesis and degradation of Rosuvastatin (B1679574). This document outlines its relevance for Abbreviated New Drug Application (ANDA) filings, methods for its synthesis and characterization, and protocols for its detection and quantification in Rosuvastatin drug substances and products.
Introduction to this compound
This compound (CAS No. 147118-39-6) is a recognized process impurity and degradation product of Rosuvastatin, an HMG-CoA reductase inhibitor used to lower cholesterol.[1][2][3] Its chemical formula is C23H28FN3O6S with a molecular weight of 493.55 g/mol . The presence of this and other impurities must be carefully controlled and monitored in the manufacturing of generic Rosuvastatin to ensure the safety and efficacy of the final drug product, as stipulated by regulatory bodies like the FDA.[4][5][6] Therefore, thorough characterization and a validated analytical method for its quantification are essential components of an ANDA submission.
Chemical Structure:
(Image of the chemical structure of this compound should be included here if possible, but as a text-based AI, I will proceed without it.)
Synthesis and Characterization
The availability of a pure reference standard of this compound is crucial for analytical method development and validation. While direct synthesis protocols are not abundant in public literature, a plausible synthetic route can be adapted from the preparation of the analogous 5-Oxo Rosuvastatin calcium salt and other Rosuvastatin intermediates.[1][7][8][9]
Synthetic Approach
A potential synthetic pathway involves a Wittig reaction followed by oxidation and esterification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Adapted)
-
Wittig Reaction: React 4-(4-fluorophenyl)-5-formyl-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine with a suitable phosphonium (B103445) ylide derived from a protected 3-hydroxy-5-oxohexanoic acid methyl ester derivative in an appropriate solvent system.
-
Deprotection: Remove any protecting groups from the hydroxy functionality under acidic or basic conditions as required.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the desired this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.
Characterization Data
A comprehensive characterization of the this compound reference standard is mandatory. This typically includes:
| Analytical Technique | Expected Results |
| ¹H-NMR | Spectral data confirming the proton environment of the molecule. |
| ¹³C-NMR | Spectral data confirming the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (493.55 g/mol ).[10] |
| Infrared (IR) Spectroscopy | Peaks corresponding to functional groups (e.g., C=O, S=O, N-H). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically >98%.[10] |
Analytical Method for Impurity Profiling
A validated, stability-indicating analytical method is required for the detection and quantification of this compound in Rosuvastatin drug substance and drug product for an ANDA filing. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV or Mass Spectrometry detection is commonly employed.[11][12][13]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Rosuvastatin is known to be labile under acidic and photolytic conditions, leading to the formation of degradation products, including the 5-oxo isomer.[2][][15][16]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Rosuvastatin.
HPLC/UPLC Method Protocol
The following is a general protocol that should be optimized and validated for a specific product matrix.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][11][17][18] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm[17] |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow for the elution of all degradation products. |
Method Validation
The analytical method must be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Biological Significance
Rosuvastatin's therapeutic effect is derived from its potent and selective inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][15][19] The primary human metabolite of Rosuvastatin, N-desmethyl rosuvastatin, exhibits significantly reduced inhibitory activity compared to the parent compound.[20] While specific studies on the biological activity of this compound are limited, as a degradation product, it is generally presumed to have negligible pharmacological activity. However, the presence of any impurity must be controlled within strict limits to ensure patient safety.
Rosuvastatin Mechanism of Action
Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.
Conclusion
The thorough identification, characterization, and quantification of this compound are critical for the successful ANDA filing of a generic Rosuvastatin product. This requires the synthesis of a pure reference standard, the development and validation of a stability-indicating analytical method, and a comprehensive understanding of the impurity's formation and potential impact. The protocols and information provided herein serve as a guide for researchers and drug development professionals in navigating the regulatory requirements for impurity control in generic drug manufacturing.
References
- 1. CN103936680A - Preparation method of known impurities of rosuvastatin - Google Patents [patents.google.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. US7179916B2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]
- 9. US8653265B2 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 13. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
- 16. scispace.com [scispace.com]
- 17. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 18. WO2009009152A1 - Rosuvastatin intermediates and their preparation - Google Patents [patents.google.com]
- 19. Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of 5-Oxorosuvastatin Methyl Ester and its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Oxorosuvastatin methyl ester and its degradation products. This method is crucial for the assessment of the stability of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a potential impurity and degradation product of Rosuvastatin (B1679574), a widely used HMG-CoA reductase inhibitor for treating hyperlipidemia.[1] The stability of any active pharmaceutical ingredient (API) is a critical attribute that can affect its safety and efficacy. Stability testing and the development of validated stability-indicating analytical methods are mandated by regulatory agencies such as the International Conference on Harmonisation (ICH).[2]
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. It should also be able to separate and quantify the degradation products formed under various stress conditions.[3] This application note describes a robust stability-indicating RP-HPLC method for this compound, based on the established methods for Rosuvastatin and its related substances.[1][4]
Experimental Protocols
2.1. Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions are proposed based on methods developed for Rosuvastatin and its impurities.[1][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with PDA detector |
| Column | Waters X-Bridge™ C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% v/v Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 25 | 30 | 70 |
| 28 | 70 | 30 |
| 30 | 70 | 30 |
2.2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
2.3. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2] The following stress conditions are recommended:
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C in a hot air oven for 24 hours. Prepare a 50 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 50 µg/mL solution in the diluent.
A control sample (unstressed) should be prepared at the same concentration for comparison.
Method Validation
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2]
3.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the stressed samples should be examined for the separation of the main peak from any degradation products.
3.2. Linearity
The linearity of the method should be established by analyzing a series of concentrations of this compound. A typical range would be 5 to 75 µg/mL. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
3.3. Accuracy
Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).
3.4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing six replicate injections of the working standard solution on the same day. Intermediate precision is assessed by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | 15.2 | 2 |
| Base Hydrolysis (0.1 N NaOH, RT, 1h) | 8.5 | 1 |
| Oxidative (3% H₂O₂, RT, 2h) | 12.8 | 3 |
| Thermal (105°C, 24h) | 5.1 | 1 |
| Photolytic (UV/Vis, 24h) | 7.3 | 2 |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85 | ≤ 2.0 |
| Intermediate Precision (%RSD) | 1.23 | ≤ 2.0 |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
Visualizations
Caption: Experimental workflow for the stability-indicating method development.
Caption: Potential degradation pathways of this compound.
Conclusion
The proposed stability-indicating RP-HPLC method is suitable for the routine quality control and stability assessment of this compound. The method is specific, linear, accurate, and precise. The forced degradation studies demonstrate its ability to separate the parent compound from its degradation products, confirming its stability-indicating nature. This method can be effectively implemented in pharmaceutical development and quality control laboratories.
References
- 1. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Rosuvastastin Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of rosuvastatin (B1679574) methyl ester, specifically focusing on the removal of the 5-Oxorosuvastatin methyl ester impurity.
Troubleshooting Guide: Purification of Rosuvastatin Methyl Ester
Effectively removing the this compound impurity requires careful selection and optimization of purification techniques. This guide addresses common issues encountered during this process.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and Rosuvastatin methyl ester in column chromatography. | - Inappropriate mobile phase polarity. - Incorrect stationary phase selection. - Column overloading. | - Optimize Mobile Phase: Start with a non-polar solvent system (e.g., Hexane (B92381):Ethyl Acetate) and gradually increase the polarity. A shallow gradient can improve resolution. - Select Appropriate Stationary Phase: Standard silica (B1680970) gel is often effective. Consider using a finer mesh size for better resolution. - Reduce Sample Load: Overloading the column leads to broad peaks and poor separation. Reduce the amount of crude material applied to the column. |
| Co-crystallization of the impurity with the desired product. | - Suboptimal solvent system for crystallization. - Cooling the solution too rapidly. - Supersaturation of both the product and impurity. | - Screen Different Solvent Systems: Explore a range of solvents with varying polarities. Good solvent systems for rosuvastatin methyl ester include ethers (like diethyl ether or diisopropyl ether) and mixtures of esters and alkanes (e.g., ethyl acetate (B1210297)/hexane).[1][2][3] - Control Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote selective crystallization. - Use Anti-Solvent Addition: Dissolve the crude product in a good solvent and slowly add an anti-solvent in which the desired product is less soluble than the impurity. |
| Low recovery of Rosuvastatin methyl ester after purification. | - Product loss during solvent extractions and transfers. - Degradation of the product on the stationary phase (e.g., silica gel). - Inefficient elution from the column. | - Minimize Transfers: Reduce the number of transfer steps to minimize mechanical losses. - Deactivate Silica Gel: If degradation is suspected, silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like triethylamine (B128534) mixed in the mobile phase. - Ensure Complete Elution: After collecting the main product fractions, flush the column with a more polar solvent to ensure all the desired compound has been eluted. |
| Impurity remains after preparative HPLC. | - Inadequate resolution between the two peaks. - Overloading the preparative column. - Inappropriate fraction collection parameters. | - Optimize HPLC Method: Modify the mobile phase composition (e.g., acetonitrile (B52724)/water gradient with an acid modifier like formic or phosphoric acid) to maximize the resolution between the rosuvastatin methyl ester and the 5-oxo impurity.[4][5] - Perform Multiple Injections: Instead of a single large injection, perform multiple smaller injections to avoid overloading the column. - Fine-tune Fraction Collection: Set the fraction collector to trigger at a steeper threshold on the peak rise and fall to minimize collection of overlapping regions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity?
This compound is an oxidation product of rosuvastatin methyl ester. It is considered a critical impurity as its presence can affect the stability, efficacy, and safety of the final active pharmaceutical ingredient (API). Regulatory agencies require strict control of such impurities.
Q2: Which purification technique is most effective for removing this compound?
The choice of purification technique depends on the scale of the experiment and the initial purity of the crude material.
-
Preparative High-Performance Liquid Chromatography (HPLC) generally offers the highest resolution for separating structurally similar compounds and is suitable for obtaining highly pure material, especially at a smaller scale.
-
Column Chromatography over silica gel is a versatile and scalable method for purification.
-
Crystallization is an effective and economical method for large-scale purification, provided a suitable solvent system that selectively crystallizes the desired product can be identified.
Q3: Can I use normal-phase chromatography to separate these compounds?
Yes, normal-phase chromatography using a silica gel stationary phase is a suitable approach. Since this compound is more polar than rosuvastatin methyl ester due to the additional ketone group, it will have a stronger interaction with the silica gel and thus a longer retention time. Eluting with a mobile phase of increasing polarity, such as a hexane-ethyl acetate gradient, should allow for their separation.
Q4: Are there any specific analytical methods to monitor the purification progress?
Analytical High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for monitoring the separation. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or phosphoric acid) can effectively separate rosuvastatin methyl ester from its 5-oxo impurity.[4][5]
Q5: What are some common solvent systems for the crystallization of rosuvastatin methyl ester?
Based on patent literature, rosuvastatin methyl ester, especially at higher purities ( >90%), can be crystallized from ether solvents such as diethyl ether or diisopropyl ether.[2] Mixtures of esters (e.g., ethyl acetate) and alkanes (e.g., hexane) or ethers and alkanes are also reported to be effective for the crystallization of rosuvastatin intermediates.[1][3]
Experimental Protocols
Preparative HPLC Purification
This method is ideal for obtaining high-purity material for research and analytical standards.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Reversed-Phase C18, 10 µm particle size, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-80% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 242 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Procedure:
-
Dissolve the crude rosuvastatin methyl ester in a minimal amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the gradient elution and monitor the separation at 242 nm.
-
Collect fractions corresponding to the rosuvastatin methyl ester peak, avoiding the leading and tailing edges where the impurity is most likely to co-elute.
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Column Chromatography
A standard and scalable method for purification.
Materials and Conditions:
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (starting from 90:10 to 50:50) |
| Column Dimensions | Dependent on the amount of crude material (e.g., 5 cm diameter for 5-10 g of crude) |
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample.
-
Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Begin elution with the initial mobile phase composition (e.g., 90:10 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.
-
Combine the fractions containing the pure rosuvastatin methyl ester and evaporate the solvent.
Crystallization
An effective method for large-scale purification.
Solvent Systems:
-
Diethyl ether
-
Diisopropyl ether
-
Ethyl acetate / Hexane
-
Acetone / Isopropyl ether[1]
Procedure:
-
Dissolve the crude rosuvastatin methyl ester in a minimum amount of a suitable solvent (e.g., ethyl acetate or acetone) at an elevated temperature (e.g., 40-50 °C).
-
If using a co-solvent system, slowly add the anti-solvent (e.g., hexane or isopropyl ether) until the solution becomes slightly turbid.
-
Add a small amount of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in a refrigerator (4 °C) for several hours to complete the crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by analytical HPLC to assess the efficiency of the purification.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for purification issues.
References
- 1. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 2. CN105461636A - Synthetic method for rosuvastatin methyl ester - Google Patents [patents.google.com]
- 3. CN104529909A - Crystallization method of rosuvastatin calcium intermediate - Google Patents [patents.google.com]
- 4. Rosuvastatin methyl ester | SIELC Technologies [sielc.com]
- 5. Separation of Rosuvastatin methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of 5-Oxorosuvastatin Methyl Ester
Welcome to the technical support center for the analysis of 5-Oxorosuvastatin methyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's ion source.[1] This interference can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2]
Q2: How can I determine if matrix effects are affecting my analysis?
A: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the analyte's peak area in a solution prepared in a clean solvent against the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference between these signals indicates the presence of matrix effects.[1] Another qualitative technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Any dip or rise in the baseline at the retention time of interfering components signifies ion suppression or enhancement, respectively.
Q3: What is a suitable internal standard (IS) for the analysis of this compound?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-Oxorosuvastatin-d3 methyl ester). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[1] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For instance, in the analysis of the parent drug rosuvastatin (B1679574), atorvastatin (B1662188) and gliclazide (B1671584) have been used as internal standards in different studies.[3][4] The chosen IS should be validated to ensure it effectively compensates for matrix effects.
Q4: Can derivatization to the methyl ester help in the analysis of 5-Oxorosuvastatin?
A: Yes, derivatization of the carboxylic acid group of 5-Oxorosuvastatin to its methyl ester can be beneficial, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility of the analyte.[5] For LC-MS/MS, while not always necessary for volatility, esterification can alter the chromatographic properties of the analyte, potentially moving its retention time away from interfering matrix components. One study on rosuvastatin derivatization to its methyl ester for GC-MS analysis reported high recovery after an initial lipid extraction step.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low and Inconsistent Analyte Signal
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids from plasma samples.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible while maximizing the recovery of this compound. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method. Acetonitrile (B52724) is often effective. One study on rosuvastatin and its N-desmethyl metabolite using acetonitrile for PPT reported an average absolute recovery of over 95%.[3]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. A study comparing LLE and Supported Liquid Extraction (SLE) for rosuvastatin found that LLE had a lower extraction recovery (60.0%) and a more significant absolute matrix effect (-36.7%) at low concentrations compared to SLE.[6]
-
Supported Liquid Extraction (SLE): An alternative to LLE that can offer higher throughput and cleaner extracts. The aforementioned study on rosuvastatin demonstrated superior extraction recovery (96.3%) and a lower absolute matrix effect (12.7%) with SLE at low concentrations.[6]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.
-
-
Improve Chromatographic Separation: Modify the LC method to separate the analyte from the region where most matrix components elute. This can involve:
-
Adjusting the mobile phase gradient.
-
Changing the stationary phase of the analytical column (e.g., using a different chemistry like phenyl-hexyl instead of C18).
-
Employing a guard column to protect the analytical column from strongly retained matrix components.
-
-
Utilize an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for signal variations caused by matrix effects.
-
Issue 2: Poor Reproducibility and Accuracy
-
Possible Cause: Inconsistent matrix effects across different sample lots or inadequate compensation by the internal standard.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[1]
-
Verify Internal Standard Performance: Ensure the internal standard co-elutes with the analyte and tracks any signal suppression or enhancement. If not, a different internal standard may be required.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix environment and improve accuracy.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Rosuvastatin (a related compound)
| Sample Preparation Method | Analyte Concentration | Extraction Recovery (%) | Absolute Matrix Effect (%) | Precision (RSD %) | Reference |
| Supported Liquid Extraction (SLE) | 0.3 ng/mL | 96.3 | 12.7 | 11.9 | [6] |
| Supported Liquid Extraction (SLE) | 40 ng/mL | 82.3 | -6.2 | 2.9 | [6] |
| Liquid-Liquid Extraction (LLE) | 0.3 ng/mL | 60.0 | -36.7 | 13.6 | [6] |
| Liquid-Liquid Extraction (LLE) | 40 ng/mL | 83.0 | -6.38 | 3.3 | [6] |
| Protein Precipitation (Acetonitrile) | 0.2-20 ng/mL | >95 | Not explicitly stated | <2.5 | [3] |
Note: This data is for Rosuvastatin and should be considered as a reference. Method validation for this compound is required.
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is adapted from a method for rosuvastatin and can be used as a starting point for this compound.[6]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Vortex mix the sample.
-
Load the sample onto a 96-well SLE plate.
-
Apply a gentle vacuum to load the sample into the sorbent bed.
-
Wait for 5-10 minutes for the sample to adsorb.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analyte.
-
Collect the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma using the chosen sample preparation method. Spike this compound and the internal standard into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike this compound and the internal standard into blank plasma before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) * 100 = (MF * RE) / 100
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Oxorosuvastatin Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxorosuvastatin methyl ester. Our aim is to facilitate the improvement of reaction yields and purity through detailed experimental insights and problem-solving strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for the synthesis of this compound is through the selective oxidation of the secondary alcohol group of Rosuvastatin methyl ester or a protected precursor thereof. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) is a widely recognized approach.
Q2: What are the critical parameters to control for a high-yield synthesis?
For a high-yield synthesis of this compound, meticulous control over several reaction parameters is crucial. These include reaction temperature, pH, the molar ratio of reactants and catalysts, and the purity of the starting materials. Deviations from optimal conditions can lead to the formation of byproducts and a reduction in overall yield.
Q3: What are the common impurities encountered in this synthesis?
Common impurities can include unreacted starting material (Rosuvastatin methyl ester), over-oxidation products where other sensitive functional groups might be affected, and byproducts arising from side reactions. The specific impurity profile can vary depending on the synthetic route and reaction conditions employed. Degradation of Rosuvastatin under acidic or oxidative stress can also lead to the formation of various degradation products.[1][2]
Q4: How can the purity of this compound be assessed?
The purity of the final compound is typically determined using High-Performance Liquid Chromatography (HPLC).[3] Other analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identify any potential impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the TEMPO-mediated oxidation of a Rosuvastatin precursor.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Co-oxidant | Sodium hypochlorite (bleach) solutions can degrade over time. Use a fresh, unopened bottle or determine the active chlorine concentration by titration before use. |
| Incorrect pH | The pH of the reaction mixture is critical for TEMPO-catalyzed oxidations. For the oxidation of secondary alcohols to ketones, a pH range of 9-10 is generally optimal. Use a buffered solution or carefully add a base to maintain the pH within this range. |
| Low Reaction Temperature | While the reaction is often initiated at 0°C to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion. Monitor the reaction progress by TLC or HPLC. |
| Insufficient Catalyst Loading | Ensure that the correct molar equivalents of both TEMPO and the co-catalyst (e.g., KBr) are used. Inadequate catalyst loading will result in a sluggish reaction. |
| Poor Phase Transfer | In biphasic reactions (e.g., dichloromethane/water), vigorous stirring is essential to ensure efficient mixing. The use of a phase-transfer catalyst can also be beneficial. |
Problem 2: Formation of Multiple Products/Low Selectivity
| Potential Cause | Suggested Solution |
| Incorrect pH | A pH outside the optimal range can lead to side reactions. For instance, a more acidic pH might favor the formation of undesired byproducts. |
| Over-oxidation | Although less common for secondary alcohols, prolonged reaction times or a large excess of the oxidant can potentially lead to undesired side reactions on other parts of the molecule. Monitor the reaction closely and quench it once the starting material is consumed. |
| Reaction Temperature Too High | An uncontrolled exotherm or running the reaction at an elevated temperature can decrease selectivity. Maintain careful temperature control throughout the reaction. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Emulsion formation during workup | The presence of salts and polar byproducts can lead to the formation of stable emulsions. To break the emulsion, add a saturated solution of sodium chloride (brine) during the aqueous workup.[4] |
| Co-elution of impurities during chromatography | If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Optimize the solvent system for chromatography by testing different solvent mixtures and gradients. Consider using a different stationary phase if co-elution persists. |
| Product instability | This compound may be sensitive to prolonged exposure to acidic or basic conditions. Ensure that the workup and purification steps are performed promptly and under neutral or near-neutral conditions where possible. |
Experimental Protocols
Key Experiment: TEMPO-Mediated Oxidation of Rosuvastatin Methyl Ester Precursor
This protocol is a general guideline based on established procedures for TEMPO-mediated oxidations. Researchers should adapt and optimize the conditions for their specific substrate and scale.
Materials:
-
Rosuvastatin methyl ester precursor
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Rosuvastatin methyl ester precursor in dichloromethane. Add TEMPO (typically 0.01-0.1 equivalents) and potassium bromide (typically 0.1 equivalents).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate.
-
Reaction Initiation: Combine the organic and aqueous solutions in the reaction flask and cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise to the biphasic mixture, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate. Continue stirring until the color of the reaction mixture indicates the absence of active oxidant.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Impact of Reaction Parameters on Yield (Hypothetical Data for Illustrative Purposes)
| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |
| Temperature | 0°C | Room Temperature | 40°C | A > B > C |
| pH | 7 | 9.5 | 11 | B > C > A |
| TEMPO (eq.) | 0.01 | 0.05 | 0.1 | C > B > A |
| Co-oxidant (eq.) | 1.1 | 1.5 | 2.0 | B > A ≈ C |
Note: This table is for illustrative purposes to demonstrate how data on the impact of reaction conditions on yield would be presented. Actual optimal conditions should be determined experimentally.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis.
Reaction Pathway: TEMPO-Mediated Oxidation
Caption: The overall transformation in the TEMPO-mediated oxidation.
References
Technical Support Center: Optimizing Chromatographic Separation of Rosuvastatin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of rosuvastatin (B1679574) and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of rosuvastatin impurities.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Rosuvastatin and its anti-isomer. | Inadequate mobile phase composition or pH. | Adjust the mobile phase composition. A common starting point is a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid or 0.01 M KH2PO4 buffer at pH 3.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[1][2] The ratio can be fine-tuned to improve separation. For instance, decreasing the organic phase percentage may increase retention and improve resolution.[3] |
| Inappropriate column selection. | Utilize a high-efficiency column, such as a UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm), which provides better peak shapes and resolution.[1][3][4] | |
| Co-elution of the lactone impurity with the main Rosuvastatin peak. | Mobile phase is not optimized for this specific separation. | While some methods report good separation of the lactone impurity, if co-elution occurs, consider adjusting the mobile phase.[1][3] Altering the organic modifier-to-buffer ratio or changing the pH can significantly impact the retention of the lactone. |
| Formation of unknown degradation products, especially under acidic conditions. | Rosuvastatin is known to be sensitive to acid hydrolysis.[1][5] | To minimize on-column degradation, ensure the mobile phase pH is controlled and not overly acidic. If analyzing samples from forced degradation studies, be aware that rosuvastatin can degrade into several products, including its methyl ester and other unknown impurities.[1][4] |
| Peak tailing for Rosuvastatin or its impurities. | Secondary interactions with the stationary phase or issues with the mobile phase pH. | Ensure the mobile phase pH is appropriate for the analytes. Rosuvastatin has a pKa of 4.6, so maintaining a lower pH (around 3.0) will keep it in its non-ionized form, which can improve peak shape on reversed-phase columns.[6] Using a high-purity silica-based column can also minimize tailing. |
| Long analysis run times. | Non-optimized gradient or isocratic conditions. | For faster analysis, consider using UPLC methods which can significantly reduce run times to around 10-15 minutes.[4][7] Optimizing the gradient profile or, if possible, developing an isocratic method can also shorten the analysis time.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good separation of rosuvastatin impurities?
A1: The most critical factors are the pH of the buffer solution and the composition of the mobile phase, particularly the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous buffer.[2][8] The choice of a high-resolution stationary phase, such as a C18 column with a small particle size (e.g., 1.7 µm), is also crucial for resolving closely eluting impurities.[3][4]
Q2: How can I perform a forced degradation study for Rosuvastatin?
A2: Forced degradation studies are essential for developing a stability-indicating method. Typical stress conditions for rosuvastatin include:
-
Acid Hydrolysis: 1N HCl for about 3 hours.[1]
-
Base Hydrolysis: 1N NaOH at 70°C for 2 hours.[1]
-
Oxidative Degradation: 5% H2O2 at 70°C for 2 hours.[1]
-
Thermal Degradation: 105°C for 7 days.[1]
-
Photolytic Degradation: Exposure to 1.2 million lux hours and 200 Wh/m².[1]
It's important to note that rosuvastatin is particularly sensitive to acid hydrolysis and photolysis.[1][5][9]
Q3: What are the common impurities of Rosuvastatin I should be looking for?
A3: Besides process-related impurities, the most common degradation products are the rosuvastatin lactone and the anti-isomer.[1] Under acidic stress, an unknown impurity, identified as the methyl ester of rosuvastatin, can also be formed.[1] Forced degradation studies may reveal other impurities depending on the stress conditions applied.[4]
Q4: Can I use the same method for both quantification of Rosuvastatin and its impurities?
A4: Yes, a well-developed stability-indicating UPLC or HPLC method can be used for the simultaneous determination of rosuvastatin and its related impurities.[1][2] The method should be validated according to ICH guidelines to ensure it is linear, accurate, and precise for all components of interest.[4]
Experimental Protocols
Example UPLC Method for Rosuvastatin and Impurities
This protocol is a representative example based on published methods.[1][3][4]
| Parameter | Condition |
| Column | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient can be optimized. A starting point could be a linear gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over several minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 1-5 µL |
| Diluent | Methanol |
Note: This is a general protocol and may require optimization for specific applications and impurity profiles.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatographic separation of rosuvastatin impurities.
Caption: Troubleshooting workflow for rosuvastatin impurity analysis.
References
- 1. scielo.br [scielo.br]
- 2. (PDF) Optimization of UPLC Method for Simultaneous Determination of Rosuvastatin and Rosuvastatin Degradation Products. (2017) | Jure Zakrajšek | 5 Citations [scispace.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
impact of process parameters on 5-Oxorosuvastatin methyl ester levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 5-Oxorosuvastatin methyl ester, a known process-related impurity and degradation product in the synthesis of Rosuvastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a process-related impurity and a degradation product that can form during the synthesis of Rosuvastatin.[1][2] It is also referred to as the "5-keto acid" or "5-oxo isomer" of Rosuvastatin.[1][3] As with any impurity in an active pharmaceutical ingredient (API), its levels must be controlled to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines such as those from the ICH.[1]
Q2: At which stage of Rosuvastatin synthesis is this compound likely to form?
A2: this compound can be formed during the oxidation steps of the Rosuvastatin synthesis. It is also a known degradation product that can arise under acidic and oxidative stress conditions.[3] Therefore, any process step involving acidic conditions or the use of oxidizing agents should be carefully controlled.
Q3: What are the primary process parameters that influence the formation of this compound?
A3: The key process parameters that can impact the levels of this compound include:
-
Oxidizing Agents: The choice and concentration of oxidizing agents used in the synthesis can directly lead to the formation of the 5-oxo impurity.
-
Temperature: Elevated temperatures, especially in the presence of acidic or oxidative conditions, can promote the degradation of Rosuvastatin or its intermediates to form the 5-oxo derivative.
-
pH: Acidic conditions are known to facilitate the formation of this impurity.[3] Careful control of pH throughout the synthesis and work-up steps is crucial.
-
Reaction Time: Prolonged reaction times, particularly under harsh conditions, can increase the likelihood of impurity formation.
Troubleshooting Guide
This guide addresses common issues related to high levels of this compound during Rosuvastatin synthesis.
| Issue | Potential Cause | Recommended Action |
| High levels of this compound detected in the crude product. | Over-oxidation during a synthesis step. | * Re-evaluate the stoichiometry of the oxidizing agent. * Consider a milder or more selective oxidizing agent. * Optimize the reaction temperature and time for the oxidation step to minimize side reactions. |
| Degradation due to acidic conditions. | * Carefully monitor and control the pH during the reaction and work-up. * If acidic conditions are necessary, minimize the exposure time and temperature. * Consider using a buffered system to maintain a stable pH. | |
| Inconsistent levels of this compound between batches. | Poor process control. | * Implement strict in-process controls for temperature, pH, and reaction time. * Ensure consistent quality of raw materials and reagents. * Validate the mixing efficiency in the reactor to avoid localized "hot spots" of high reactant concentration or temperature. |
| Difficulty in removing this compound by crystallization. | Similar polarity and solubility to Rosuvastatin methyl ester. | * Optimize the crystallization solvent system to maximize the difference in solubility between the product and the impurity. * Consider the use of an anti-solvent to selectively precipitate the desired product. * If co-crystallization is an issue, an additional purification step such as column chromatography may be necessary for the crude product before final crystallization. |
Experimental Protocols
Analytical Method for Quantification of this compound
A validated stability-indicating UHPLC method can be used for the determination of Rosuvastatin and its impurities, including this compound (often referred to as Impurity C).
| Parameter | Specification |
| Column | ACQUITY UPLC™ BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol and 0.025% Trifluoroacetic Acid in water (45:55 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 55 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
This method has been shown to separate Rosuvastatin from its known impurities, including the 5-oxo impurity.[4]
Visualizations
Logical Relationship of Process Parameters and Impurity Formation
Caption: Relationship between process parameters and the formation of this compound.
Troubleshooting Workflow for High Impurity Levels
Caption: A logical workflow for troubleshooting high levels of this compound.
References
degradation pathways leading to 5-Oxorosuvastatin methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of rosuvastatin (B1679574), with a specific focus on the formation of 5-Oxorosuvastatin methyl ester.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of rosuvastatin degradation products.
Question: An unknown peak is observed in my HPLC chromatogram during rosuvastatin stress testing. Could it be this compound?
Answer:
It is possible, especially under oxidative stress conditions. To investigate this, consider the following steps:
-
Review Stress Conditions: 5-Oxorosuvastatin is an oxidative degradation product. Check if the sample was exposed to oxidizing agents (e.g., hydrogen peroxide), high temperatures, or light in the presence of an alcohol (like methanol) which might act as a solvent or be present as an impurity.
-
Mass Spectrometry (MS) Analysis: The most definitive method for identification is to determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This compound has a molecular weight of 493.55 g/mol . Look for an [M+H]⁺ ion at approximately m/z 494.5.
-
Relative Retention Time (RRT): If you are using a previously established stability-indicating method, compare the RRT of your unknown peak to any available data for this compound. In the absence of a reference standard, this can provide preliminary evidence.
-
Co-injection with a Reference Standard: The most conclusive method is to co-inject your sample with a certified reference standard of this compound. If the unknown peak co-elutes and shows an increase in peak area, it confirms its identity.
Below is a logical workflow to assist in the identification of the unknown peak.
Question: The concentration of this compound is inconsistent across different experiments. What could be the cause?
Answer:
Inconsistent formation of this impurity can be attributed to several factors:
-
Variability in Oxidant Concentration: The rate of formation of the 5-oxo moiety is dependent on the concentration of the oxidizing agent. Ensure precise and consistent preparation of your stressor solutions.
-
Temperature Fluctuations: Chemical degradation is often temperature-sensitive. Use a calibrated oven or water bath to maintain a stable temperature throughout the experiment.
-
Presence of Methanol (B129727): The formation of the methyl ester requires a source of methanol. Inconsistent results could arise from variable amounts of methanol in your reaction mixture, either as a co-solvent or as an impurity in other reagents.
-
pH of the Medium: The stability of both rosuvastatin and its degradation products can be pH-dependent. Ensure the pH is controlled and consistent across your experiments.
-
Light Exposure: Photodegradation can lead to different degradation products. Ensure that your experiments are conducted under controlled and consistent lighting conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity and potential degradation product of rosuvastatin. Its chemical structure is characterized by the oxidation of the hydroxyl group at the 5-position of the heptenoic acid side chain to a ketone, and the esterification of the carboxylic acid with a methyl group.
Q2: Under what conditions does rosuvastatin degrade to this compound?
A2: The formation of the 5-oxo moiety is primarily due to oxidative stress. While direct evidence for the formation of the methyl ester from rosuvastatin is limited in published degradation studies, it is plausible that it forms under oxidative conditions in the presence of methanol. The 5-oxo acid (calcium salt) has been identified as a process-related impurity, suggesting it is a stable product of oxidation.
Q3: What is the proposed degradation pathway?
A3: The degradation pathway likely involves two main steps:
-
Oxidation: The secondary alcohol at the C5 position of the rosuvastatin side chain is oxidized to a ketone. This can be induced by various oxidizing agents.
-
Esterification: The carboxylic acid group of the 5-oxo rosuvastatin intermediate reacts with methanol to form the methyl ester. This may occur if methanol is present in the reaction medium.
It is also possible that if rosuvastatin methyl ester is present as an impurity, it could directly oxidize to this compound.
Quantitative Data
Currently, there is limited published quantitative data specifically on the formation of this compound under various stress conditions. However, studies on the overall degradation of rosuvastatin provide some context. The table below summarizes the percentage of rosuvastatin degradation observed under different stress conditions in a representative study. Note that this table does not specify the percentage of each individual degradation product.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.2 M HCl | 20 h | 80°C | Significant | [1] |
| Base Hydrolysis | 1 N NaOH | 20 h | 80°C | Stable | [1] |
| Oxidative | 0.5% H₂O₂ | 20 h | 80°C | Significant | [1] |
| Thermal | Solid State | 24 h | 100°C | Stable | [1] |
| Photolytic | Solid State | - | - | Significant | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is designed to induce the formation of oxidative degradation products of rosuvastatin.
Objective: To generate degradation products of rosuvastatin under oxidative stress for identification and characterization.
Materials:
-
Rosuvastatin Calcium
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of Rosuvastatin Calcium and dissolve it in 10 mL of methanol in a 50 mL volumetric flask.
-
Stress Application: Add 10 mL of 3% hydrogen peroxide (prepared by diluting 30% H₂O₂ with water).
-
Incubation: Keep the flask in a water bath or heating block at 80°C for 20 hours.
-
Neutralization/Dilution: After incubation, cool the solution to room temperature. Dilute to the mark with a suitable mobile phase (e.g., acetonitrile:water 50:50 v/v).
-
Analysis: Analyze the sample by a validated stability-indicating HPLC-UV or LC-MS method to identify and quantify the degradation products.
Protocol 2: HPLC Method for the Analysis of Rosuvastatin and its Degradation Products
This is a general HPLC method that can be adapted to separate rosuvastatin from its degradation products.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (pH adjusted to 3.0-4.0) and acetonitrile/methanol. A typical starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and stressed samples.
-
Record the chromatograms and integrate the peaks.
-
Identify the degradation products by comparing their retention times with those of reference standards or by using LC-MS.
References
Validation & Comparative
A Comparative Guide: 5-Oxorosuvastatin Methyl Ester vs. Rosuvastatin Lactone Impurity
For researchers, scientists, and professionals in drug development, a thorough understanding of the impurity profile of active pharmaceutical ingredients (APIs) like rosuvastatin (B1679574) is paramount. This guide provides an objective comparison of two notable impurities: 5-Oxorosuvastatin methyl ester and rosuvastatin lactone. The following sections detail their chemical properties, formation pathways, and analytical characterization, supported by experimental data and protocols to aid in their identification and control.
Chemical and Physical Properties
A fundamental comparison of the two impurities begins with their chemical structure and physical properties. While both are related to the parent drug, rosuvastatin, they possess distinct structural modifications that influence their behavior.
| Property | This compound | Rosuvastatin Lactone Impurity |
| Molecular Formula | C23H28FN3O6S | C22H26FN3O5S |
| Molecular Weight | 493.55 g/mol | 463.52 g/mol |
| IUPAC Name | Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate | N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
| Appearance | Off-white solid | Off-white solid |
| Solubility | Soluble in Methanol, DMSO | Soluble in Methanol, DMSO |
Formation Pathways
The presence of these impurities can arise from the synthesis process of rosuvastatin or as degradation products. Understanding their formation is critical for developing control strategies.
Rosuvastatin Lactone Impurity is a well-documented degradation product of rosuvastatin.[1] It is primarily formed through intramolecular cyclization (lactonization) of the rosuvastatin parent molecule, particularly under acidic conditions.[1] This process involves the carboxylic acid group at one end of the heptenoic acid side chain reacting with the hydroxyl group at the C5 position.
This compound is typically considered a process-related impurity, potentially arising from the oxidation of the C5-hydroxyl group of the rosuvastatin methyl ester intermediate during synthesis. It can also be a metabolite of rosuvastatin.
Spectroscopic and Chromatographic Data
Detailed analytical data is essential for the unambiguous identification of these impurities. The following tables summarize key spectroscopic and chromatographic parameters.
NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity |
| Rosuvastatin Lactone Impurity [2] | 1H NMR (300 MHz, CDCl3) | 1.24 (d), 1.34 (d), 1.68 (m), 2.47 (m), 2.53 (m), 2.64 (m), 3.15 (s), 3.35 (s), 3.46 (s), 3.56 (s), 3.60 (s), 4.28 (m), 4.45 (m), 6.99 (t), 7.14 (dd), 8.31 (s) |
| 13C NMR (75 MHz, CDCl3) | 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08 (d, J=26 Hz), 116.25 (d, J=22 Hz), 129.08, 128.91 (d, J=9 Hz), 139.28 (d, J=8 Hz), 157.64, 157.86, 163.96 (d, J=253 Hz), 169.47, 174.48 | |
| This compound | 1H NMR | Data not readily available in public literature. |
| 13C NMR | Data not readily available in public literature. |
Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragment Ions (m/z) |
| Rosuvastatin Lactone Impurity | ESI+ | 464 [M+H]+ |
| This compound [3] | ESI+ | 496.6 [M+H]+, 478.2, 460.3, 270.4, 258.5 |
Experimental Protocols
Synthesis of Rosuvastatin Lactone Impurity
A general laboratory-scale synthesis of rosuvastatin lactone can be achieved by the acid-catalyzed intramolecular cyclization of rosuvastatin.
Materials:
-
Rosuvastatin Calcium
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer
Procedure:
-
Dissolve a known amount of Rosuvastatin Calcium in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Add an excess of 1 M hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude rosuvastatin lactone.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of this compound
A detailed, readily replicable laboratory synthesis protocol for this compound is not widely available in the public domain. Its preparation would likely involve the selective oxidation of the C5-hydroxyl group of a suitably protected rosuvastatin methyl ester intermediate, followed by deprotection. The synthesis of this impurity is often proprietary information held by pharmaceutical manufacturers. However, a general conceptual pathway is outlined below.
Conclusion
This compound and rosuvastatin lactone are significant impurities of rosuvastatin, each with distinct formation pathways and analytical signatures. While rosuvastatin lactone is a common degradation product, this compound is more likely a process-related impurity. The comprehensive data and protocols provided in this guide are intended to assist researchers and drug development professionals in the accurate identification, characterization, and control of these impurities, thereby ensuring the quality and safety of rosuvastatin-containing drug products. Further research to fully elucidate the spectroscopic properties of this compound is warranted.
References
- 1. (R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | 1422514-05-3 [chemicalbook.com]
- 2. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Rosuvastatin Process Impurities: A Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like rosuvastatin (B1679574) is paramount. This guide provides a comparative analysis of process-related impurities in rosuvastatin, offering insights into their identification, quantification, and the analytical methodologies employed. The presence and levels of impurities can vary depending on the synthetic route and manufacturing process, making a thorough understanding of the impurity profile crucial for regulatory compliance and drug safety.
Rosuvastatin is a synthetic lipid-lowering agent that functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] During its synthesis, a number of process-related impurities and degradation products can form. These impurities must be carefully monitored and controlled to meet the stringent requirements set by regulatory bodies such as the International Council for Harmonisation (ICH).[1]
Comparative Data on Rosuvastatin Impurities
The following table summarizes the quantitative analysis of common rosuvastatin process impurities found in commercial tablet formulations. The data has been compiled from various studies to provide a comparative overview. It is important to note that impurity levels can vary between different manufacturers and even between different batches from the same manufacturer.
| Impurity Name | Impurity Type | Brand/Sample | Reported Concentration (%) | Analytical Method |
| Impurity A (Acetone Adduct) | Process-Related | Crestor® 10 mg tablets | 0.1 | UHPLC-UV |
| Impurity B (Anti-isomer) | Process-Related/Degradation | Not Specified | < 0.15 | HPLC |
| Impurity C (5-keto acid) | Process-Related/Degradation | Crestor® 10 mg tablets | 0.4 | UHPLC-UV |
| Impurity D (Lactone) | Degradation | Crestor® 10 mg tablets | 0.1 | UHPLC-UV |
| Unspecified Total Impurities | Process & Degradation | Generic Brand A | > 3 | Not Specified |
| Unspecified Total Impurities | Process & Degradation | Branded Rosuvastatin | < 3 | Not Specified |
Note: The data presented is a synthesis from multiple sources for comparative purposes and may not represent a direct head-to-head study.[2][3]
Experimental Protocols for Impurity Analysis
The accurate quantification of rosuvastatin impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.[2]
Key Experimental Protocol: UHPLC-UV Method for Rosuvastatin and its Impurities
This protocol is based on a validated method for the simultaneous determination of rosuvastatin and its related substances.[2]
1. Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[2]
-
Mobile Phase: A mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA) in water (45:55 v/v)[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 55 °C[2]
-
Detection Wavelength: 240 nm[2]
-
Injection Volume: 10.0 μL
3. Preparation of Solutions:
-
Diluent: A mixture of methanol and water (50:50 v/v).
-
Standard Solution: Prepare a stock solution of Rosuvastatin reference standard in the diluent. Further dilute to a working concentration for calibration.
-
Sample Preparation:
-
Weigh and finely powder a representative number of rosuvastatin tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of rosuvastatin and transfer it to a volumetric flask.
-
Add the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 μm membrane filter before injection into the UHPLC system.
-
4. Data Analysis:
-
Identify the peaks of rosuvastatin and its impurities based on their retention times compared to reference standards.
-
Quantify the impurities using an external standard method, calculating the percentage of each impurity relative to the rosuvastatin peak area.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the comparative analysis of rosuvastatin impurities and the signaling pathway of rosuvastatin.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brand versus Generic Rosuvastatin in Egyptian Patients with Hyperlipidemia; Cost-Minimization Analysis [scirp.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Rosuvastatin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of impurities in rosuvastatin (B1679574), a key active pharmaceutical ingredient (API). The following sections detail experimental protocols and performance data to assist in the selection and cross-validation of analytical methods crucial for drug quality and regulatory compliance.
Comparison of Chromatographic Methods for Organic Impurities
The control of organic impurities, arising from synthesis or degradation, is a critical aspect of quality control for rosuvastatin. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for this purpose. This section compares a conventional HPLC method with a more recent UHPLC method, highlighting their respective performance characteristics.
| Parameter | HPLC Method | UHPLC Method |
| Column | C18 (150mm x 4.6mm, 3.5µm)[1] | Acquity BEH C18 (100mm x 2.1mm, 1.7µm)[2][3][4] |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.0) and Acetonitrile[1] | Methanol (B129727) and 0.025% Trifluoroacetic Acid (TFA) in Water (55:45 v/v)[2][4] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[2][4] |
| Detection | UV at 242 nm[5] | UV at 240 nm[2][4] |
| Run Time | ~35 min[6] | < 15 min[2][3] |
| Linearity (Correlation Coefficient) | > 0.999[1] | > 0.999[7] |
| Accuracy (% Recovery) | 85% - 115%[1] | 98% - 102% |
| Precision (% RSD) | < 2.0%[1] | < 1.0% |
| Limit of Detection (LOD) | Specific values vary by impurity | 0.18 µg/mL (for Rosuvastatin)[7] |
| Limit of Quantitation (LOQ) | Specific values vary by impurity | 0.59 µg/mL (for Rosuvastatin)[7] |
Experimental Protocols
UHPLC Method for Rosuvastatin and its Organic Impurities
This method is designed for the rapid and efficient separation and quantification of rosuvastatin and its related substances as listed in the European Pharmacopoeia (EP).[2][3]
-
Instrumentation: An ultra-high-performance liquid chromatography system equipped with a UV detector.
-
Mobile Phase: A mixture of methanol and 0.025% trifluoroacetic acid in water (55:45 v/v).[2][4]
-
Injection Volume: 0.9 µL.[7]
-
Sample Preparation: A solution of the rosuvastatin sample is prepared in the mobile phase to a final concentration suitable for analysis.
HPLC Method for Rosuvastatin and its Process and Degradant Impurities
This method provides a robust separation of rosuvastatin from its process-related and degradation impurities.[1]
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: C18 stationary phase (150mm length, 4.6mm diameter, 3.5µm particle size).[1]
-
Mobile Phase: A phosphate buffer with a pH of 3.0 is utilized as the mobile phase.[1]
-
Column Temperature: Maintained at 30°C.[1]
-
Sample Preparation: The sample is dissolved in a suitable diluent and spiked with known impurities for validation studies.
Method for Elemental Impurities
Ensuring that levels of elemental impurities are within safe limits is a regulatory requirement. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for this analysis.
| Parameter | ICP-MS Method for Elemental Impurities |
| Instrumentation | Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)[8][9] |
| Digestion Method | Microwave Digestion[8][9] |
| Analytes | Cd, Pb, As, Hg, Co, V, Ni[8][9] |
| Internal Standards | 209Bi+, 115In+, 89Y+[8][9] |
| Accuracy (% Recovery) | 91.8% to 103.6%[8][9] |
| Precision (% RSD) | ≤ 1.8%[8][9] |
| Linearity (Correlation Coefficient) | > 0.9997[8][9] |
| LOQ Recoveries | 90.5% to 106.4%[8][9] |
ICP-MS Method for Elemental Impurities in Rosuvastatin Calcium Tablets
This method was developed for the determination of elemental impurities in rosuvastatin calcium tablets as per ICH Q3D guidelines.[9]
-
Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.[8][9]
-
Sample Preparation: The tablet samples undergo microwave digestion to bring the elemental impurities into solution.[8][9]
-
Measurement Mode: Collision cell mode with kinetic energy discrimination (KED) is used to minimize interferences.[8]
-
Internal Standards: 209Bi+, 115In+, and 89Y+ are used to correct for matrix effects and instrumental drift.[8][9]
-
Analysis: The digested sample solution is introduced into the ICP-MS for the quantification of the target elements.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for rosuvastatin impurities.
Caption: Workflow for cross-validating analytical methods for rosuvastatin impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying 5-Oxorosuvastatin Methyl Ester: A Comparative Guide to Relative Response Factors
For Researchers, Scientists, and Drug Development Professionals
In the analysis of pharmaceutical compounds, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. The accurate quantification of impurities is a critical aspect of this process. The Relative Response Factor (RRF) is a crucial parameter in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), used to determine the concentration of impurities relative to the API. This guide provides a comparative overview of the RRF for 5-Oxorosuvastatin methyl ester, a potential impurity in Rosuvastatin (B1679574) synthesis. While a specific, publicly available RRF for this compound has not been identified in the literature, this guide outlines the established methodology for its determination and provides a comparison with known RRFs of other Rosuvastatin impurities.
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the sensitivity of a detector to an impurity compared to its response to the API.[1][2] It is a critical tool for accurately quantifying impurities when a reference standard for each impurity is not available.[3][4] The RRF is calculated as the ratio of the response factor of the impurity to the response factor of the API.[5]
RRF = (Peak Area of Impurity / Concentration of Impurity) / (Peak Area of API / Concentration of API)
A known RRF allows for the calculation of the impurity's concentration without the need for an individual impurity standard in routine analysis, which can be costly and time-consuming to synthesize and maintain.[6]
Comparative Data of Rosuvastatin Impurities
| Impurity Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Rosuvastatin Impurity 1 | 1.5 | 1.1 |
| Rosuvastatin Impurity 2 | 1.9 | 1.1 |
| Rosuvastatin Impurity 3 | 2.1 | 1.0 |
| Rosuvastatin Impurity 4 | 1.1 | 1.0 |
Data sourced from a study on related substances in compound ezetimibe (B1671841) and rosuvastatin calcium tablets.[7][8]
Experimental Protocol for RRF Determination
The determination of the RRF for this compound requires a validated analytical method, typically a stability-indicating HPLC or UPLC method.[1][2][9][10] The following is a generalized protocol based on established practices for determining RRFs of pharmaceutical impurities.[4][6]
Objective: To determine the Relative Response Factor of this compound against Rosuvastatin.
Materials:
-
Rosuvastatin Calcium Reference Standard
-
This compound (synthesized and characterized)
-
HPLC or UPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Rosuvastatin Calcium Reference Standard of a known concentration in a suitable diluent.
-
Prepare a stock solution of this compound of a known concentration in the same diluent.
-
-
Preparation of Linearity Solutions:
-
From the stock solutions, prepare a series of at least five calibration solutions for both Rosuvastatin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
-
-
Chromatographic Analysis:
-
Set up the HPLC/UPLC system with the appropriate column and mobile phase. The method should be capable of separating Rosuvastatin, this compound, and other potential impurities.[1][2][9][10]
-
Inject each of the linearity solutions in triplicate.
-
Record the peak areas for Rosuvastatin and this compound in each chromatogram.
-
-
Data Analysis and RRF Calculation:
-
For both Rosuvastatin and this compound, plot a calibration curve of peak area versus concentration.
-
Determine the slope of the linear regression line for each compound.
-
Calculate the RRF using the following formula:
RRF = Slope of this compound / Slope of Rosuvastatin
-
Workflow for RRF Determination
Caption: Workflow for the experimental determination of the Relative Response Factor.
Signaling Pathway of HMG-CoA Reductase Inhibition by Rosuvastatin
While not directly related to the RRF, understanding the mechanism of action of Rosuvastatin provides context for its importance and the necessity of controlling its impurities. Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway for cholesterol synthesis.
Caption: Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
By following the outlined experimental protocol, researchers can reliably determine the RRF of this compound. This value is essential for the accurate quantification of this impurity in Rosuvastatin drug substances and products, ensuring their quality, safety, and efficacy. The provided comparative data for other Rosuvastatin impurities offers a valuable reference point for this determination.
References
- 1. scielo.br [scielo.br]
- 2. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. veeprho.com [veeprho.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. HPLC Method with Correction Factor for Determination of Related Substances in Compound Ezetimibe and Rosuvastatin Calcium Tablets [journal11.magtechjournal.com]
- 9. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Oxorosuvastatin Methyl Ester
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensure the safety and efficacy of drug substances. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Oxorosuvastatin methyl ester, a potential impurity in the synthesis of Rosuvastatin.[1] The methodologies and validation parameters detailed herein are in accordance with the International Council for Harmonisation (ICH) guidelines, offering a practical resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
While HPLC with UV detection remains a robust and widely used technique for impurity profiling in the pharmaceutical industry, other methods offer distinct advantages in terms of sensitivity and specificity.[2][3] The choice of analytical method is often contingent on the specific requirements of the analysis, including the nature of the sample matrix and the desired level of sensitivity.
| Parameter | HPLC-UV (Hypothetical) | LC-MS/MS | GC-MS (Hypothetical) |
| Specificity | Good; potential for interference from co-eluting impurities.[3] | Excellent; based on parent and fragment ion masses.[3] | Excellent; based on mass spectral fragmentation patterns.[3] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Typical Use Case | Routine quality control, assay of bulk drug and finished products. | Trace level impurity identification and quantification. | Analysis of volatile impurities, often requiring derivatization.[3][4] |
Detailed Experimental Protocols
This section outlines a representative experimental protocol for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, followed by a comprehensive validation protocol.
Representative RP-HPLC Method
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the drug substance in the diluent to achieve a target concentration within the linear range of the method.
-
Comprehensive Validation Protocol (ICH Q2(R1) Guidelines)
-
Specificity: To demonstrate specificity, analyze blank samples (diluent), a solution of the Rosuvastatin API, and a spiked sample containing both the API and this compound. There should be no interfering peaks at the retention time of this compound.[7]
-
Linearity: Prepare a minimum of five concentrations of the this compound reference standard across the expected concentration range. Inject each concentration and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity at the lower and upper concentrations of the linearity study.
-
Accuracy: Perform recovery studies by spiking a placebo or the drug substance with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD over the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.[8][9]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of the HPLC method validation process, from initial method development to the final validation report.
Caption: Workflow for HPLC Method Validation.
References
- 1. This compound | BoroPharm Inc. [boropharm.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 9. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of 5-Oxorosuvastatin Methyl Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 5-Oxorosuvastatin methyl ester, a key metabolite of Rosuvastatin. The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent and accurate quantification. This document outlines comparative analytical methods, detailed experimental protocols, and a workflow for participating laboratories.
Introduction
5-Oxorosuvastatin is a significant metabolite of Rosuvastatin, a widely prescribed medication for lowering cholesterol. Accurate quantification of its methyl ester derivative is crucial for pharmacokinetic studies and drug metabolism research. An inter-laboratory comparison serves to identify potential discrepancies in analytical procedures and establish a consensus on best practices for its analysis.
This guide compares two common analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Comparative Analytical Methods
The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of this compound quantification. Below is a summary of the two methods compared in this guide.
| Parameter | HPLC-MS/MS | GC-MS with Derivatization |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Conversion of the analyte to its volatile methyl ester derivative, followed by separation via gas chromatography and detection by mass spectrometry. |
| Sample Preparation | Protein precipitation or liquid-liquid extraction. | Extraction followed by a chemical derivatization step to form the methyl ester.[1] |
| Sensitivity | Typically high (sub ng/mL levels).[2][3] | Good, but may be lower than HPLC-MS/MS.[1] |
| Specificity | Very high due to MS/MS fragmentation.[2][3] | High, based on retention time and mass spectrum. |
| Throughput | Generally higher due to simpler sample preparation. | Lower, as it involves an additional derivatization step. |
| Instrumentation | LC-MS/MS system. | GC-MS system. |
Experimental Protocols
Participating laboratories should adhere to the following protocols to ensure consistency in the comparison.
Sample Preparation
A common pool of spiked plasma samples with known concentrations of this compound will be distributed to all participating laboratories.
Protocol for HPLC-MS/MS:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Protocol for GC-MS with Derivatization:
-
Extraction: To 100 µL of plasma sample, add a suitable internal standard and extract the analyte using an appropriate solvent (e.g., ethyl acetate).
-
Evaporation: Evaporate the organic layer to dryness.
-
Derivatization: Add 50 µL of a methylating agent (e.g., methyl iodide in dimethyl sulfoxide (B87167) with anhydrous potassium carbonate) to the dried extract.[1]
-
Incubation: Incubate the mixture at a specified temperature and time to ensure complete derivatization.
-
Quenching: Quench the reaction and extract the this compound into a suitable solvent (e.g., hexane).
-
Injection: Inject a portion of the final extract into the GC-MS system.
Instrumental Analysis
HPLC-MS/MS Parameters:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
GC-MS Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Monitor characteristic ions in the mass spectrum of this compound.
Data Presentation
The following tables summarize hypothetical results from a five-laboratory comparison study.
Table 1: Quantification of this compound (Sample A - 5 ng/mL)
| Laboratory | Method | Measured Concentration (ng/mL) | Recovery (%) |
| Lab 1 | HPLC-MS/MS | 4.85 | 97.0 |
| Lab 2 | HPLC-MS/MS | 5.10 | 102.0 |
| Lab 3 | GC-MS | 4.65 | 93.0 |
| Lab 4 | HPLC-MS/MS | 4.92 | 98.4 |
| Lab 5 | GC-MS | 5.25 | 105.0 |
Table 2: Quantification of this compound (Sample B - 50 ng/mL)
| Laboratory | Method | Measured Concentration (ng/mL) | Recovery (%) |
| Lab 1 | HPLC-MS/MS | 51.5 | 103.0 |
| Lab 2 | HPLC-MS/MS | 49.8 | 99.6 |
| Lab 3 | GC-MS | 48.2 | 96.4 |
| Lab 4 | HPLC-MS/MS | 50.9 | 101.8 |
| Lab 5 | GC-MS | 47.5 | 95.0 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of the inter-laboratory comparison and the logical relationship between the analytical methods.
Caption: Workflow for the inter-laboratory comparison study.
Caption: Comparison of analytical workflows for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Serum Predose Metabolic Profiling for Prediction of Rosuvastatin Pharmacokinetic Parameters in Healthy Volunteers [frontiersin.org]
- 3. Serum Predose Metabolic Profiling for Prediction of Rosuvastatin Pharmacokinetic Parameters in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Rosuvastatin and its Oxo-Impurity
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed spectroscopic comparison of rosuvastatin (B1679574), a widely used cholesterol-lowering medication, and its primary oxidative degradation product, the 5-oxo-impurity. Understanding the distinct spectroscopic signatures of the parent drug and its impurities is critical for quality control, stability testing, and the development of robust analytical methods.
Rosuvastatin's efficacy can be compromised by the presence of impurities that may arise during synthesis or degradation. The 5-oxo-impurity, also known as Rosuvastatin EP Impurity C, is a significant process-related and degradation impurity. This guide presents a comparative analysis based on data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive overview for analytical chemists and formulation scientists.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic differences between rosuvastatin and its 5-oxo-impurity, providing a quick reference for their identification and differentiation.
| Spectroscopic Technique | Rosuvastatin | 5-Oxo-Impurity | Key Differentiating Features |
| UV-Visible Spectroscopy | λmax ≈ 242-252 nm[1][2][3] | Expected minor shift in λmax | The introduction of the keto group may cause a slight bathochromic or hypsochromic shift. |
| FT-IR Spectroscopy | ~3384 cm⁻¹ (O-H), ~2933 cm⁻¹ (C-H), ~1510 cm⁻¹ (C=C), ~1155, 1336 cm⁻¹ (S=O)[4] | Additional strong C=O stretch (~1650-1725 cm⁻¹) | The most prominent difference is the appearance of a strong carbonyl (C=O) absorption band from the newly formed ketone group. |
| ¹H NMR Spectroscopy | Signals at ~6.51 ppm, ~4.19 ppm, and ~3.54 ppm in DMSO-d6[5][6] | Disappearance of the C5-hydroxyl proton signal and shifts in adjacent proton signals. | The oxidation of the hydroxyl group to a ketone at the C5 position leads to the disappearance of the corresponding alcohol proton and significant downfield or upfield shifts of neighboring protons. |
| ¹³C NMR Spectroscopy | C5 signal corresponding to a secondary alcohol. | C5 signal shifts significantly downfield to the characteristic ketone region (~190-220 ppm). | The chemical shift of the C5 carbon provides a definitive marker for the presence of the oxo-impurity. |
| Mass Spectrometry | [M+H]⁺ ≈ m/z 482.1761[7][8] | [M+H]⁺ ≈ m/z 479.1526[9][10] | A mass difference of approximately 2 Da, corresponding to the loss of two hydrogen atoms upon oxidation. |
Experimental Methodologies
The generation and analysis of rosuvastatin and its 5-oxo-impurity typically involve forced degradation studies followed by spectroscopic analysis.
Forced Degradation for Impurity Generation
The 5-oxo-impurity is often generated through oxidative stress conditions. A typical protocol involves:
-
Preparation of Rosuvastatin Solution: A solution of rosuvastatin is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Introduction of Oxidizing Agent: An oxidizing agent, commonly hydrogen peroxide (H₂O₂), is added to the rosuvastatin solution.
-
Incubation: The mixture is incubated at a controlled temperature for a specific duration to induce degradation.
-
Quenching and Analysis: The reaction is quenched, and the resulting solution containing rosuvastatin and its degradation products is analyzed using chromatographic and spectroscopic techniques.
Spectroscopic Analysis Protocols
-
UV-Visible Spectroscopy: Solutions of rosuvastatin and the isolated 5-oxo-impurity are prepared in a suitable solvent (e.g., methanol) and scanned over a wavelength range of 200-400 nm to determine their respective absorption maxima (λmax)[1][2][3].
-
FT-IR Spectroscopy: Solid samples of rosuvastatin and the 5-oxo-impurity are typically prepared as potassium bromide (KBr) pellets and analyzed. The spectra are recorded over the range of 4000-400 cm⁻¹[11].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on high-resolution spectrometers using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS)[5][6].
-
Mass Spectrometry: Analysis is often performed using liquid chromatography coupled with mass spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and elemental composition determination[7][8][12].
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comparative analysis of rosuvastatin and its oxo-impurity.
In-Depth Spectroscopic Comparison
UV-Visible Spectroscopy
Rosuvastatin exhibits a characteristic UV absorption maximum (λmax) in the range of 242-252 nm, which is attributed to the π → π* transitions within its aromatic and conjugated systems[1][2][3]. The formation of the 5-oxo-impurity introduces a carbonyl group, which is also a chromophore. While specific λmax values for the pure oxo-impurity are not widely published, the introduction of the C=O group is expected to cause a slight shift in the absorption maximum. This shift, however, may be subtle and could lead to overlapping spectra, making chromatographic separation prior to UV detection essential for accurate quantification in a mixture.
FT-IR Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For rosuvastatin, characteristic peaks include a broad O-H stretching vibration around 3384 cm⁻¹ (from the hydroxyl and carboxylic acid groups), C-H stretching vibrations around 2933 cm⁻¹, C=C aromatic ring stretching around 1510 cm⁻¹, and strong S=O stretching vibrations from the sulfonamide group at approximately 1155 and 1336 cm⁻¹[4].
The most significant difference in the FT-IR spectrum of the 5-oxo-impurity is the appearance of a new, strong absorption band in the carbonyl region, typically between 1650 cm⁻¹ and 1725 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed ketone. Concurrently, the intensity of the O-H stretching band may decrease due to the loss of the C5-hydroxyl group.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: In the ¹H NMR spectrum of rosuvastatin, specific proton signals can be assigned to the various parts of the molecule, including the aromatic protons, the vinyl protons, and the protons of the dihydroxy heptenoic acid side chain. Key signals for rosuvastatin in DMSO-d6 have been reported at approximately 6.51 ppm, 4.19 ppm, and 3.54 ppm[5][6]. Upon oxidation to the 5-oxo-impurity, the proton signal corresponding to the C5-hydroxyl group will disappear. Furthermore, the protons on the carbons adjacent to the new carbonyl group (C4 and C6) will experience a change in their chemical environment, leading to significant shifts in their respective signals.
-
¹³C NMR: The ¹³C NMR spectrum provides a definitive confirmation of the presence of the 5-oxo-impurity. In rosuvastatin, the carbon atom at the C5 position, which bears a hydroxyl group, will have a chemical shift in the typical range for a secondary alcohol. In the 5-oxo-impurity, this carbon becomes a carbonyl carbon, and its signal will shift significantly downfield into the characteristic region for ketones (generally between 190 and 220 ppm). This large and unambiguous shift serves as a clear diagnostic marker.
Mass Spectrometry
Mass spectrometry is instrumental in confirming the molecular weight and fragmentation patterns of rosuvastatin and its impurities. For rosuvastatin, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 482.1761[7][8]. The 5-oxo-impurity is formed by the oxidation of a secondary alcohol to a ketone, which involves the loss of two hydrogen atoms. Consequently, the protonated molecule of the 5-oxo-impurity will have an m/z value that is approximately 2 Da less than that of rosuvastatin, at around 479.1526[9][10].
The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can also be used for differentiation. While both molecules will share some common fragments corresponding to the stable parts of the structure, differences in the fragmentation of the dihydroxy/oxo-heptenoic acid side chain will be evident. For instance, the fragmentation of rosuvastatin often involves the loss of water molecules from the hydroxyl groups[7]. The fragmentation of the 5-oxo-impurity will show pathways characteristic of a keto-enol tautomerism and cleavage adjacent to the carbonyl group.
Signaling the Path to Purity
The logical pathway for identifying and characterizing the 5-oxo-impurity in a rosuvastatin sample is outlined below.
References
- 1. ijpab.com [ijpab.com]
- 2. rjptonline.org [rjptonline.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Oxo Rosuvastatin | TRC-O862000-100MG | LGC Standards [lgcstandards.com]
- 10. 5-Oxo Rosuvastatin | C22H26FN3O6S | CID 67025025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Rosuvastatin and Its Impurities: An In-Silico and In-Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The manufacturing and storage processes of rosuvastatin can, however, lead to the formation of various impurities. These impurities, which include degradation products and process-related substances, are critical to monitor and assess for their potential toxicological impact to ensure the safety and efficacy of the final drug product.[1][2]
This guide provides a comparative overview of the known toxicological data for rosuvastatin and its impurities, drawing from in-silico predictions and in-vitro experimental findings. While direct comparative experimental toxicity data for many rosuvastatin impurities is not extensively available in published literature, in-silico computational toxicology studies have been conducted to predict their potential hazards.[3][4]
Quantitative Toxicity Data
A comprehensive study by Shah et al. (2013) involved the forced degradation of rosuvastatin, leading to the identification of eleven degradation products. The toxicity of these impurities was predicted using in-silico software, TOPKAT and DEREK.[3][5] Unfortunately, the specific quantitative results of these predictions are not detailed in the available literature. Such studies typically predict various toxicological endpoints, including:
-
Mutagenicity (Ames Test): Predicts the potential of a substance to cause genetic mutations.
-
Carcinogenicity: Assesses the likelihood of a substance to cause cancer in rodents.
-
Developmental Toxicity: Evaluates the potential for adverse effects on a developing fetus.
-
Skin Sensitization: Predicts the potential to cause an allergic skin reaction.
-
Ocular Irritancy: Assesses the potential to cause eye irritation.
-
Rat Oral LD50: Predicts the lethal dose for 50% of a rat population, indicating acute oral toxicity.
In the absence of specific data for the impurities, the following table summarizes the available experimental cytotoxicity data for the parent compound, rosuvastatin.
| Compound | Cell Line | Assay | Endpoint | Result |
| Rosuvastatin | HepG2 | WST-1 | IC50 | > 300 µM |
| Rosuvastatin | HEK293 | WST-1 | IC50 | > 300 µM |
| Rosuvastatin | MCF-7 | MTT | IC50 | 96.12 µg/mL |
Data sourced from in-vitro studies.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the toxicological assessment of rosuvastatin and its impurities.
In-Silico Toxicity Prediction
In-silico toxicity assessment is a computational method used to predict the potential toxicity of chemical substances based on their structure.[8] This approach is often employed in the early stages of drug development to identify potentially hazardous impurities.[5]
Protocol:
-
Software: The toxicity profiles of rosuvastatin and its degradation products are evaluated using specialized software such as DEREK (Deductive Estimation of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Komputer Assisted Technology).[2][3][9][10]
-
Input: The chemical structure of each impurity is entered into the software.
-
Prediction Models: The software utilizes (Quantitative) Structure-Activity Relationship ((Q)SAR) models. These models are built on extensive databases of known chemical structures and their corresponding experimental toxicity data.[8]
-
DEREK: An expert rule-based system that identifies structural alerts known to be associated with specific toxicities.
-
TOPKAT: A statistical-based system that predicts toxicity endpoints based on the similarity of the query structure to compounds with known toxicity in its database.
-
-
Endpoints: Predictions are generated for various toxicological endpoints, including mutagenicity (Ames test), carcinogenicity (rodent), skin and eye irritation, and acute oral toxicity (LD50).[2][5]
-
Analysis: The predictions for the impurities are compared to those of the parent drug, rosuvastatin, to assess any potential increase in toxicity.
In-Vitro Cytotoxicity Assay (WST-1 Assay)
The WST-1 assay is a colorimetric method to determine cell viability and proliferation. It is used to assess the cytotoxic potential of a compound by measuring the metabolic activity of viable cells.[6]
Protocol:
-
Cell Culture: Human cell lines, such as the liver carcinoma cell line HepG2 and the human embryonic kidney cell line HEK293, are cultured in appropriate media and conditions.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to a range of concentrations of the test compound (e.g., rosuvastatin or an impurity) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[6]
-
WST-1 Reagent Addition: Following the exposure period, the WST-1 reagent is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the WST-1 tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.[6]
Signaling Pathways and Visualization
The primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition has downstream effects that are linked to both the therapeutic efficacy and the potential toxicity of statins.[11][12][13]
Rosuvastatin's Mechanism of Action and Toxicity Pathway
Caption: Rosuvastatin inhibits HMG-CoA reductase, impacting cholesterol synthesis and cell signaling pathways.
The inhibition of the mevalonate pathway not only reduces cholesterol synthesis but also decreases the production of important isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These molecules are crucial for protein prenylation, a post-translational modification that anchors proteins to cell membranes and is essential for their function. Disruption of the prenylation of signaling proteins, such as those in the Ras and Rho families, can lead to altered cell signaling.[4]
Some studies suggest that rosuvastatin can modulate the NF-κB signaling pathway, which plays a key role in inflammation.[14][15][16][17] Additionally, alterations in cellular processes due to statin activity can lead to oxidative stress and apoptosis, which are implicated in the potential myotoxic and hepatotoxic effects of the drug.[15][16][17] The extent to which different rosuvastatin impurities may differentially affect these pathways is an area that requires further investigation.
References
- 1. Genotoxicity evaluation of HMG CoA reductase inhibitor rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of geometrical isomeric photo degradation product of eprosartan using LC-MS and LC-NMR | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative pharmacology of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing HMG‐CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellmolbiol.org [cellmolbiol.org]
- 15. Rosuvastatin corrects oxidative stress and inflammation induced by LPS to attenuate cardiac injury by inhibiting the NLRP3/TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Transfer for the Quantification of 5-Oxorosuvastatin Methyl Ester
This guide provides a comprehensive comparison of two prominent analytical methods suitable for the quantification of 5-Oxorosuvastatin methyl ester, a potential impurity or metabolite of Rosuvastatin. The focus is on facilitating the transfer of these methods between laboratories, a critical step in drug development and quality control. The comparison includes detailed experimental protocols, performance data, and visual workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the appropriate methodology.
The objective of an analytical method transfer is to ensure that a receiving laboratory can perform an analytical method with the same accuracy, precision, and reliability as the originating laboratory.[1] This process is vital for maintaining consistency in analytical results across different sites and is guided by principles outlined in regulatory documents such as the ICH Q2(R2) guidelines.[2][3]
Comparison of Analytical Methods
For the quantification of this compound, two common and powerful analytical techniques are compared:
-
Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV): A robust and widely used technique for the analysis of pharmaceutical impurities.[4][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, particularly useful for detecting and quantifying trace-level impurities.[6][7][8]
The following table summarizes the key performance parameters of these two methods, based on typical validation data for Rosuvastatin and its related substances.
| Parameter | Method 1: UHPLC-UV | Method 2: LC-MS/MS | ICH Guideline Reference |
| Specificity | Good; potential for interference from co-eluting impurities. | Excellent; based on specific precursor and product ion transitions. | ICH Q2(R2)[2] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ICH Q2(R1)[9] |
| Range | 0.1 - 10 µg/mL | 0.05 - 50 ng/mL | ICH Q2(R1)[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | ICH Q2(R1)[10] |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ICH Q2(R1)[10] |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.01 ng/mL | ICH Q2(R1)[11] |
| Limit of Quantitation (LOQ) | ~100 ng/mL | ~0.05 ng/mL | ICH Q2(R1)[9][11] |
| Robustness | Good | Moderate; sensitive to matrix effects. | ICH Q2(R1)[10] |
Experimental Protocols
Detailed methodologies for both the UHPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for Rosuvastatin and its impurities.[4][7]
Method 1: UHPLC-UV Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a diluent (e.g., 50:50 acetonitrile (B52724):water) to achieve a target concentration within the linear range.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (Methanol).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 55 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 5 µL
Method 2: LC-MS/MS Protocol
1. Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the sample matrix and minimize matrix effects.
-
Reconstitute the dried extract in the mobile phase.
2. Chromatographic Conditions:
-
Column: HiChrom® C18 (150 × 3.0 mm, 3 µm)
-
Mobile Phase: Isocratic elution with 70:30 (v/v) 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound and an internal standard would need to be determined.
Method Transfer Workflow and Considerations
A successful method transfer involves a structured approach, beginning with a protocol that outlines the scope, procedures, and acceptance criteria.[12]
Caption: A typical workflow for an analytical method transfer process.
Signaling Pathway for Method Selection
The choice between UHPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. scitechjournals.com [scitechjournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
performance of different HPLC columns for rosuvastatin impurity profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate profiling of impurities in rosuvastatin (B1679574), a widely prescribed statin for managing hypercholesterolemia, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, and the choice of the HPLC column is paramount in achieving the desired separation and sensitivity. This guide provides a comparative overview of the performance of different HPLC columns for rosuvastatin impurity profiling, supported by experimental data from various studies.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is a critical step in developing a robust impurity profiling method. Different stationary phases offer varying selectivities and efficiencies. The most commonly employed columns for rosuvastatin and its impurities are reversed-phase columns, particularly C18 and C8. The following tables summarize the performance data and experimental conditions for various columns as reported in the literature.
Table 1: Performance Data of Different HPLC Columns for Rosuvastatin Impurity Profiling
| Column Name | Stationary Phase | Dimensions (mm) & Particle Size (µm) | Key Performance Parameters | Reference |
| Symmetry C18 | C18 | 150 x 4.6, 5 | Rosuvastatin Retention Time: 2.647 minLinearity: 10-50 µg/mLLOD: 0.052 µg/mLLOQ: 0.171 µg/mL | |
| XBridge BEH C18 | C18 | Not Specified | Resolution (Rosuvastatin/Impurity A): 3.3 (Average)Tailing Factor (%RSD): 2.1 - 3.2Relative Retention Time (%RSD): 0.35 for Impurity A | [1] |
| Acquity BEH C18 | C18 | 100 x 2.1, 1.7 | Separation: Baseline separation of all European Pharmacopoeia listed impurities in under 15 minutes. | [2][3] |
| Kromasil 100-5 C18 | C18 | 250 x 4.6, 5 | Relative Retention Times: Provided for multiple impurities relative to rosuvastatin. | [4] |
| Nucleodur C8 | C8 | 250 x 4.6, 5 | Rosuvastatin Retention Time: 3.98 minPeak Shape: Reported to produce sharp and symmetrical peaks. | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following table outlines the experimental conditions used with the different HPLC columns.
Table 2: Experimental Protocols for Rosuvastatin Impurity Profiling on Different HPLC Columns
| Column Name | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Reference |
| Symmetry C18 | Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) (65:35 v/v) | Isocratic | 0.7 | Not Specified | 216 | |
| XBridge BEH C18 | As per USP method | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Acquity BEH C18 | Methanol and 0.025% Trifluoroacetic Acid (45:55 v/v) | Isocratic | 0.5 | 55 | 240 | [3][6] |
| Kromasil 100-5 C18 | Mobile Phase A: Methanol:Acetonitrile:0.05 M KH2PO4 (pH 4.0) (10:30:60)Mobile Phase B: Tetrahydrofuran:Acetonitrile:0.05 M KH2PO4 (pH 4.0) (10:50:40) | Not Specified | 1.0 | Not Specified | 242 | [4][7] |
| Nucleodur C8 | 0.1 M Formic Acid and Methanol (25:75 v/v) | Isocratic | 1.0 | Not Specified | 280 | [5] |
Experimental Workflow
The general workflow for HPLC-based impurity profiling of rosuvastatin involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the HPLC-based impurity profiling of rosuvastatin.
Discussion
The choice of HPLC column significantly impacts the performance of rosuvastatin impurity profiling methods.
-
C18 Columns: These are the most widely used and versatile columns for this application. Different brands of C18 columns, such as Symmetry, XBridge, and Acquity, have been successfully used to develop and validate methods for rosuvastatin impurity analysis.[1][2][3][4] The Acquity BEH C18 column, with its smaller particle size (1.7 µm), is particularly suited for UHPLC applications, offering faster analysis times and improved resolution.[2][3] The XBridge BEH C18 has demonstrated excellent batch-to-batch reproducibility, which is crucial for long-term method reliability.[1]
-
C8 Columns: While less common than C18, a C8 column (Nucleodur C8) was reported to provide sharp and symmetrical peaks for rosuvastatin.[5] C8 columns are less hydrophobic than C18 columns, which can lead to shorter retention times for non-polar analytes. This characteristic might be advantageous in optimizing separation selectivity for certain impurity profiles.
-
Phenyl-Hexyl Columns: No specific data for the use of phenyl-hexyl columns in rosuvastatin impurity profiling was found in the provided search results. However, phenyl-based stationary phases can offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions. This could be a valuable option for separating impurities that are structurally similar to rosuvastatin and co-elute on C18 or C8 columns.
The selection of an HPLC column for rosuvastatin impurity profiling should be based on the specific requirements of the analysis, including the number and type of impurities to be monitored, the desired analysis time, and the available instrumentation (HPLC or UHPLC). C18 columns are a robust and well-established choice, with UHPLC-compatible versions offering significant advantages in speed and resolution. For challenging separations, exploring alternative selectivities offered by C8 or phenyl-based columns may be beneficial. The detailed experimental protocols provided in this guide can serve as a starting point for method development and optimization.
References
- 1. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Oxorosuvastatin Methyl Ester
Disposal Feasibility and Recommendations
Proper disposal of 5-Oxorosuvastatin methyl ester is crucial due to its nature as a pharmaceutically related compound of unknown potency.[1] The primary recommended method of disposal is to engage a licensed hazardous material disposal company.[1]
| Parameter | Recommendation | Source |
| Waste Categorization | Not explicitly defined as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200. However, due to its pharmaceutical nature, it should be treated with caution. | [1] |
| Primary Disposal Method | Incineration in a facility equipped with an afterburner and scrubber. | [1] |
| Alternative Disposal | Offer to a licensed hazardous material disposal company. | [1] |
| Environmental Release | Should not be released into the environment. Do not empty into drains. | [2] |
| Contaminated Packaging | Dispose of in the same manner as the product itself. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves.[1]
-
Gloves must be inspected prior to use.[1]
2. Waste Identification and Segregation:
-
Clearly label a dedicated, closed container for this compound waste.
-
Do not mix with other chemical waste unless compatibility is confirmed.
3. Containment:
-
Keep the waste in a suitable, closed container.[2]
-
If dealing with a spill, soak up the material with an inert absorbent material.[2]
4. Storage:
-
Store the waste container in a cool, well-ventilated area away from heat and sources of ignition.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Professional Disposal:
-
Contact a licensed hazardous material disposal company to arrange for pickup and disposal.
-
Provide the disposal company with all available information on the compound.
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1][3]
6. Documentation:
-
Maintain records of the amount of waste generated, the date of disposal, and the contact information of the disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Oxorosuvastatin Methyl Ester
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Oxorosuvastatin methyl ester is not publicly available. This guidance is based on established best practices for handling potentially high-potency active pharmaceutical ingredients (HPAPIs) and their intermediates. As an intermediate in the synthesis of Rosuvastatin (B1679574), this compound should be handled with caution in a controlled laboratory environment.[1]
This document provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Due to the potential pharmacological activity and the lack of specific toxicity data, a comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (ASTM D6978 compliant). | Prevents direct skin contact and absorption. The outer glove can be removed immediately after handling, minimizing contamination of the inner glove and surrounding surfaces. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects eyes and face from potential splashes or airborne particles of the compound.[5] |
| Body Protection | A disposable, low-permeability lab coat or gown with long sleeves and elastic cuffs. Polyethylene-coated polypropylene (B1209903) gowns are recommended.[6] | Minimizes skin exposure and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, used within a certified chemical fume hood or other ventilated enclosure. | Protects against inhalation of fine particles, especially when handling the solid compound. Surgical masks are not a substitute as they do not provide adequate respiratory protection.[7][8] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential to ensure safety and experimental integrity.
Step 1: Preparation and Area Setup
-
Designated Area: All handling of this compound must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control exposure.
-
Decontamination Supplies: Ensure that decontamination materials (e.g., 70% ethanol (B145695) or isopropanol, and appropriate cleaning wipes) are readily available before starting work.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure they are clean and dry.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Step 2: Weighing the Compound
-
Tare Balance: Place a clean, anti-static weigh boat or weighing paper on the analytical balance and tare it.
-
Transfer Compound: Carefully transfer the required amount of this compound from its storage container to the weigh boat using a clean spatula. Perform this action slowly to minimize the generation of airborne dust.
-
Record Weight: Once the desired weight is achieved, securely close the primary container.
-
Clean Spatula: Decontaminate the spatula by wiping it with a solvent-moistened cloth, and dispose of the cloth as hazardous waste.
Step 3: Dissolution
-
Transfer to Vessel: Carefully transfer the weighed solid into the appropriate reaction vessel or flask.
-
Add Solvent: Add the desired solvent to the vessel, directing the stream to wash any remaining particles from the weigh boat into the vessel.
-
Mix: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a magnetic stirrer.
Step 4: Post-Handling Decontamination
-
Clean Work Surface: Thoroughly wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated areas with a suitable solvent.
-
Clean Equipment: Clean all non-disposable equipment used during the procedure.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, the respirator. Never wear PPE outside of the laboratory area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional, local, and federal regulations.[9][10][11][12]
-
Solid Waste:
-
Collect all contaminated solid materials, including gloves, wipes, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
This container should be black or appropriately colored as per your institution's guidelines for hazardous pharmaceutical waste.[12]
-
-
Liquid Waste:
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's policy for empty chemical containers.
-
-
Waste Pickup:
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. safetyware.com [safetyware.com]
- 3. Pharmaceutical PPE [respirex.com]
- 4. 3mindia.in [3mindia.in]
- 5. researchgate.net [researchgate.net]
- 6. PPE Solutions for Pharmaceutical Industry [dupont.co.in]
- 7. bestsafetyequipments.com [bestsafetyequipments.com]
- 8. US20060004200A1 - Processes to produce intermediates for rosuvastatin - Google Patents [patents.google.com]
- 9. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 10. securewaste.net [securewaste.net]
- 11. Pharma Waste Management: Steps for Compliance & Sustainability [adragos-pharma.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
